Fmoc-N-amido-PEG2-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHQSUZTXSLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
179398-62-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179398-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50465246 | |
| Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299430-87-8 | |
| Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-N-amido-PEG2-alcohol: A Technical Guide for Drug Development Professionals
Fmoc-N-amido-PEG2-alcohol is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use in the synthesis of PROTACs, tailored for researchers and scientists in the field of drug development.
Core Concepts and Chemical Properties
This compound is a polyethylene glycol (PEG)-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other. The Fmoc protecting group provides a stable linkage that can be selectively cleaved under basic conditions, revealing a primary amine for subsequent conjugation. The two-unit PEG chain imparts increased hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.
The core utility of this linker lies in its ability to covalently connect two different biologically active molecules: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of PROTAC technology.
Physicochemical Data
The following tables summarize the key quantitative data for this compound and its closely related carboxylic acid derivative, which is also commonly used in PROTAC synthesis.
| Property | Value | Reference |
| Chemical Name | (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate | |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| CAS Number | 299430-87-8 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMF, DMSO, and DCM | |
| Storage | Store at -20°C | [1] |
Table 1: Physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 3-(2-(2-(Fmoc-amino)ethoxy)ethoxy)propanoic acid | |
| Molecular Formula | C₂₂H₂₅NO₆ | [2] |
| Molecular Weight | 399.44 g/mol | [2] |
| CAS Number | 872679-70-4 | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically >96% | [2] |
Table 2: Physicochemical properties of the related Fmoc-N-amido-PEG2-acid.
Mechanism of Action in PROTACs
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows the principles of solid-phase peptide synthesis (SPPS). The general strategy involves immobilizing one of the ligands (either for the POI or the E3 ligase) onto a solid support, followed by the sequential addition of the linker and the second ligand.
General Solid-Phase PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the solid-phase synthesis of a PROTAC.
Detailed Methodologies
The following are representative protocols for the key steps in the synthesis of a PROTAC using an Fmoc-protected PEG linker on a solid support. These protocols are based on established solid-phase synthesis methodologies.
3.2.1. Immobilization of the First Ligand
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection (if using a pre-loaded resin): Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Ligand Coupling: Dissolve the first ligand (containing a carboxylic acid) in DMF. Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add this solution to the resin and shake at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
3.2.2. Linker Attachment
-
Fmoc Deprotection: If the immobilized ligand has an Fmoc-protected amine, remove the Fmoc group as described in step 2 of 3.2.1.
-
Coupling of Fmoc-N-amido-PEG2-acid:
-
Activate the carboxylic acid of Fmoc-N-amido-PEG2-acid by dissolving it in DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin as described in step 4 of 3.2.1. (Note: If using this compound, the terminal hydroxyl group would need to be activated, for example, by conversion to a mesylate or tosylate, for coupling to an amine on the second ligand, or the second ligand would need an activated carboxyl group to form an ester linkage.)
-
3.2.3. Coupling of the Second Ligand
-
Fmoc Deprotection: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF as previously described.
-
Ligand Coupling: Couple the second ligand (containing a carboxylic acid) using a coupling agent and base, as described in step 3 of 3.2.1. Shake at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly as described in step 4 of 3.2.1.
3.2.4. Cleavage and Purification
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol) and purify by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using techniques such as LC-MS and NMR.
Conclusion
This compound and its derivatives are versatile and valuable tools in the construction of PROTACs. The inclusion of a hydrophilic PEG spacer can confer beneficial physicochemical properties to the final PROTAC molecule. A thorough understanding of its properties and the application of established solid-phase synthesis protocols are essential for the successful development of novel protein-degrading therapeutics. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of targeted protein degradation.
References
The Strategic Role of Fmoc-N-amido-PEG2-alcohol in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[4][5]
Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) are frequently employed due to their advantageous properties.[6] This guide provides a comprehensive technical overview of the role and application of a specific, versatile building block, Fmoc-N-amido-PEG2-alcohol , in the rational design and synthesis of potent PROTACs.
Core Principles: The Function of this compound
This compound is a bifunctional, PEG-based building block designed for a modular and strategic approach to PROTAC synthesis.[7] Its structure consists of:
-
A Short PEG Chain (PEG2): The two ethylene glycol units confer hydrophilicity, which is crucial for improving the solubility of often large and lipophilic PROTAC molecules.[4][5] Enhanced solubility can lead to improved cell permeability and more favorable pharmacokinetic profiles.[4] The flexible nature of the PEG chain also allows for the necessary conformational adjustments to achieve a stable and productive ternary complex.[6]
-
An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis.[8] Its presence allows for the selective deprotection of the amine under mild basic conditions (e.g., with piperidine), revealing a nucleophilic primary amine. This amine can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through standard amide bond formation.[9]
-
A Terminal Alcohol: The primary alcohol at the other end of the linker provides a versatile chemical handle. It can be activated for nucleophilic substitution (e.g., by conversion to a mesylate or tosylate) to react with a nucleophile on the other binding ligand. Alternatively, it can be oxidized to a carboxylic acid to then participate in an amide coupling reaction.
This dual functionality enables a controlled, stepwise synthesis, allowing for the convergent assembly of the final PROTAC molecule.[10]
Quantitative Data: Impact of Short PEG Linkers on PROTAC Performance
Table 1: Influence of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs (Data is illustrative and compiled from various sources in the literature)
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Table 2: Degradation Efficiency of PROTACs with Short PEG Linkers (Data is illustrative and compiled from various sources in the literature)
| Target Protein | Linker Composition | Cell Line | DC₅₀ | Dₘₐₓ (%) |
| TBK1 | 21-atom (PEG/alkyl mix) | - | 3 nM | 96% |
| BTK | PEG4 | Ramos | 1-40 nM | >90% |
| HDAC3 | PEG-based | HCT116 | 0.44 µM | 77% |
| ERα | 16-atom (PEG/alkyl mix) | MCF7 | ~1 µM | ~95% |
These tables highlight that the inclusion of short PEG units can favorably modulate physicochemical properties (e.g., decrease lipophilicity, as indicated by a lower cLogP) and lead to highly potent protein degradation, with DC₅₀ values often in the nanomolar range.[3][10][11]
Experimental Protocols
This section provides a representative solution-phase protocol for the synthesis of a PROTAC using this compound. This workflow assumes the E3 ligase ligand contains a carboxylic acid and the POI ligand has a nucleophilic handle (e.g., a phenol).
Protocol 1: Synthesis of a PROTAC via this compound
Step 1: Activation of the Linker's Alcohol Group
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated linker intermediate.
Step 2: Coupling of Mesylated Linker to POI Ligand
-
Dissolution: Dissolve the POI ligand (containing a phenolic hydroxyl group, 1.0 eq) and the mesylated linker (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-protected POI-linker conjugate.
Step 3: Fmoc Deprotection
-
Dissolution: Dissolve the purified Fmoc-protected conjugate (1.0 eq) in DMF.
-
Deprotection: Add a 20% solution of piperidine in DMF.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the completion of the deprotection by LC-MS.
-
Workup: Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF. The resulting crude amine can be used directly in the next step or purified if necessary.
Step 4: Amide Bond Formation with E3 Ligase Ligand
-
Reagent Preparation: In a separate vial, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Dissolve the crude amine from Step 3 in anhydrous DMF and add it to the pre-activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Workup and Purification: Upon completion, dilute with water and extract with an organic solvent. Purify the final crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Target Protein Degradation This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[12]
-
Cell Culture and Treatment: Plate a cell line expressing the target protein at a suitable density and allow cells to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation. DC₅₀ and Dₘₐₓ values can then be calculated using non-linear regression analysis.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc SPPS Linkers [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the protein entirely. The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[2]
PROTACs are heterobifunctional molecules composed of three key components:
-
A "warhead" that binds to the target protein of interest (POI).
-
An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.[3]
By simultaneously binding the POI and an E3 ligase, a PROTAC forms a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin, a small regulatory protein, to the POI.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.[6] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target proteins.[1]
The Critical Role of the Linker
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[7][8] Its length, composition, and rigidity profoundly influence:
-
Ternary Complex Formation : The linker must be of optimal length and flexibility to facilitate the formation of a stable and productive ternary complex.[7] A linker that is too short may cause steric clashes, while one that is too long can lead to unproductive binding.[9]
-
Physicochemical Properties : The linker's chemical makeup significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3]
-
Pharmacokinetics and Pharmacodynamics : These properties, including circulation half-life and biodistribution, are heavily influenced by the linker's characteristics.[10]
While various linker types exist, including alkyl chains and rigid structures, polyethylene glycol (PEG) linkers have become a privileged scaffold in PROTAC design due to their unique and favorable properties.[3][11]
Polyethylene Glycol (PEG) Linkers: A Core Component in PROTAC Design
PEG linkers are synthetic polymers composed of repeating ethylene oxide units (-CH₂−CH₂−O-).[12] Their widespread use in PROTACs stems from a combination of beneficial characteristics.
Advantages of PEG Linkers in TPD
-
Enhanced Solubility : PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[9] The hydrophilic ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly improving the solubility of the entire PROTAC molecule, which is crucial for formulation and bioavailability.[9][13]
-
Tunable Length and Flexibility : PEG linkers can be synthesized with precise, defined lengths (e.g., PEG2, PEG4, PEG6), allowing for systematic optimization of the distance between the target protein and the E3 ligase.[14][15] The free rotation around the C-O bonds provides conformational flexibility, enabling the PROTAC to adopt an optimal orientation for ternary complex formation and stabilizing protein-protein interactions.[11][12]
-
Improved Pharmacokinetics : The process of PEGylation is a well-established strategy for extending the half-life of therapeutics.[13] The PEG chain creates a protective hydration shell that can shield the PROTAC from enzymatic degradation and increase its hydrodynamic size, thereby reducing renal clearance and prolonging its circulation time.[12][13]
-
Biocompatibility and Low Immunogenicity : PEG is known for being biocompatible and generally non-immunogenic, making it a safe and attractive component for therapeutic agents.[12]
-
Synthetic Accessibility : The modular nature of bifunctional PEG motifs enables the rapid and straightforward assembly of diverse PROTAC libraries for screening and optimization.[3][14]
Considerations and Limitations
Despite their advantages, there are factors to consider when incorporating PEG linkers:
-
Metabolic Stability : Compared to rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[16]
-
Permeability Balance : While enhancing solubility, excessively long or polar PEG chains can sometimes negatively impact cell membrane permeability. An optimal length must be determined empirically to balance solubility and cellular uptake.[9]
-
The "Hook Effect" : Linker length can influence the "hook effect," a phenomenon where at high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.[17]
Quantitative Data on PEG Linker Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following tables provide illustrative data based on trends reported in the literature, demonstrating the impact of PEG linker length on key PROTAC performance metrics.
Table 1: Impact of PEG Linker Length on Degradation Efficacy This table illustrates how degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) are highly sensitive to linker length. An optimal length, in this case with a PEG4 linker, leads to the most efficient degradation.
| PROTAC ID | Target | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | BRD4 | VHL | PEG2 | 150 | 75 |
| PROTAC-A2 | BRD4 | VHL | PEG4 | 19 | >95 |
| PROTAC-A3 | BRD4 | VHL | PEG8 | 85 | 80 |
| PROTAC-A4 | BRD4 | VHL | PEG12 | 250 | 65 |
| Data is representative, synthesized from trends observed in studies such as those on HaloPROTACs and BRD4 degraders.[17] |
Table 2: Impact of PEG Linker Length on Physicochemical Properties This table demonstrates the trade-offs in physicochemical properties. While longer PEG chains consistently improve aqueous solubility, they can negatively affect cell permeability beyond an optimal length.
| PROTAC ID | Linker Composition | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-B1 | Alkyl C8 | 5 | 15.2 |
| PROTAC-B2 | PEG4 | 55 | 8.5 |
| PROTAC-B3 | PEG8 | 120 | 4.1 |
| PROTAC-B4 | PEG12 | >200 | 1.8 |
| Data is illustrative, based on established principles of PEGylation and PROTAC design.[9][18] |
Visualizing Core Concepts in TPD
Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and workflows in PROTAC development.
Caption: The PROTAC-hijacked Ubiquitin-Proteasome System (UPS) pathway.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Caption: Logical relationships between PEG linker properties and PROTAC performance.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the final coupling step to connect an amine-functionalized PEG linker to a carboxylic acid-activated warhead or E3 ligase ligand.
Materials:
-
Carboxylic acid-functionalized component (e.g., JQ1-acid) (1.0 eq)
-
Amine-functionalized PEG-E3 Ligase component (e.g., NH₂-PEG4-Pomalidomide) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF in a nitrogen-flushed round-bottom flask.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized PEG component in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and ¹H NMR.
Protocol 2: Western Blot for Quantifying Protein Degradation
Materials:
-
Multi-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment : Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
SDS-PAGE : Normalize the protein amount for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values using dose-response curve fitting in software like GraphPad Prism.[19][20]
Protocol 3: Fluorescence Polarization (FP) for Ternary Complex Formation
This assay measures the formation of the Target-PROTAC-E3 Ligase complex in vitro.
Materials:
-
Fluorescently labeled PROTAC or a fluorescent ligand for the target protein.
-
Purified recombinant target protein.
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, non-stick, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup : In the wells of a 384-well plate, add a fixed, low concentration of the fluorescent probe (e.g., fluorescent PROTAC).
-
Add a fixed concentration of the first protein partner (e.g., the target protein).
-
Add increasing concentrations of the second protein partner (e.g., the E3 ligase). Include controls lacking one or both proteins.
-
Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement : Measure the fluorescence polarization (mP) of each well using a plate reader.
-
Data Analysis : An increase in mP value upon the addition of the second protein indicates the formation of a larger molecular complex (the ternary complex). Plot the change in mP against the concentration of the titrated protein. The data can be fitted to determine the cooperativity and stability of the ternary complex.[21]
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. purepeg.com [purepeg.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 16. precisepeg.com [precisepeg.com]
- 17. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
The Chemical Biology of Fmoc-N-amido-PEG2-alcohol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-N-amido-PEG2-alcohol, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental principles of PROTAC-mediated protein degradation.
Physicochemical Properties
This compound is a well-defined polyethylene glycol (PEG)-based linker. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for controlled, sequential synthesis, while the terminal hydroxyl group offers a versatile handle for chemical modification.
| Property | Value | Reference |
| CAS Number | 299430-87-8 | [1][2] |
| Molecular Weight | 327.37 g/mol | [1] |
| Molecular Formula | C₁₉H₂₁NO₄ | [1][2] |
The Role of Linkers in PROTAC Design
The linker component of a PROTAC, while not directly interacting with the target protein or the E3 ligase, is a critical determinant of its efficacy. The length, rigidity, and chemical composition of the linker, in this case, a short, flexible PEG chain, profoundly influence the PROTAC's solubility, cell permeability, and ability to facilitate a stable and productive ternary complex between the target protein and the E3 ligase. The incorporation of a PEG linker like that in this compound can enhance the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large, often hydrophobic molecules.
PROTAC-Mediated Protein Degradation: A General Mechanism
PROTACs function by hijacking the intracellular ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. This polyubiquitin tag marks the protein for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC using this compound
This section provides a representative, multi-step protocol for the synthesis of a hypothetical PROTAC. This protocol outlines the general steps and chemical transformations involved and should be adapted and optimized for specific target ligands and E3 ligase recruiters.
Step 1: Activation of the Terminal Hydroxyl Group
The primary alcohol of this compound can be converted to a more reactive leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated intermediate by flash column chromatography.
Step 2: Conjugation to the E3 Ligase Ligand
The activated linker is then conjugated to the E3 ligase ligand. This example assumes the E3 ligase ligand possesses a nucleophilic handle (e.g., a phenol or amine).
-
Dissolve the E3 ligase ligand (1 equivalent) and the tosylated linker (1.1 equivalents) in an appropriate anhydrous solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the Fmoc-protected intermediate by flash column chromatography.
Step 3: Fmoc Deprotection
The Fmoc protecting group is removed to liberate the free amine for subsequent coupling to the target protein ligand.
-
Dissolve the Fmoc-protected intermediate in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
The crude amine can be used directly in the next step or purified if necessary.
Step 4: Amide Coupling to the Target Protein Ligand
The final step involves the formation of a stable amide bond between the deprotected linker-E3 ligase ligand conjugate and a carboxylic acid-functionalized target protein ligand.
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected linker-E3 ligase ligand conjugate (1.2 equivalents) in DMF to the activated target protein ligand.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Caption: A representative workflow for PROTAC synthesis.
Conclusion
This compound serves as a valuable building block in the construction of PROTACs. Its well-defined structure and versatile chemical handles enable the systematic synthesis of these complex heterobifunctional molecules. A deep understanding of the role of the linker and the principles of PROTAC-mediated protein degradation is essential for the rational design of novel therapeutics. The methodologies and concepts presented in this guide provide a foundation for researchers and drug development professionals working to harness the power of targeted protein degradation.
References
The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. The fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity construction of complex peptide chains.[1] Its widespread adoption is a testament to its unique lability under mild basic conditions, a characteristic that facilitates an orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1] This technical guide provides a comprehensive exploration of the Fmoc group's core function, from its chemical properties and reaction mechanisms to detailed experimental protocols and its critical role in the advancement of peptide-based therapeutics.
The Chemistry of the Fmoc Group: A Tale of Stability and Selective Lability
The Fmoc group is a carbamate that temporarily shields the α-amino group of an amino acid, thereby preventing unwanted self-coupling during the iterative process of peptide chain elongation.[1][2] Introduced by Carpino in 1972, the Fmoc group revolutionized peptide synthesis by offering a base-labile protecting group that was orthogonal to the commonly used acid-labile side-chain protecting groups.[3]
The key to the Fmoc group's utility lies in the chemical nature of the fluorenyl ring system. The electron-withdrawing properties of this aromatic system render the proton at the C9 position of the fluorene moiety acidic.[1] This acidity allows for its facile removal via a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine.[1][4]
Chemical Structure of the Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by its bulky, planar fluorenyl system attached to a methoxycarbonyl moiety.
The Mechanism of Action: Protection and Deprotection
The function of the Fmoc group is defined by two critical reactions: the protection of the amine and its subsequent removal (deprotection).
Fmoc Protection of an Amine
The introduction of the Fmoc group, or Fmoc protection, is typically achieved by reacting an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[5][] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent.
Fmoc Deprotection
The removal of the Fmoc group is the cornerstone of its utility in SPPS. This is achieved through a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group. This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine of the amino acid.[4]
Quantitative Data and Performance Comparison
The efficiency of both the protection and deprotection steps is critical for the overall success of peptide synthesis.
Fmoc Protection Yields
The yield of the Fmoc protection reaction can vary depending on the amino acid and the specific conditions used. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and tends to produce fewer side products, leading to higher purity and more consistent yields.[3][] While comprehensive data for all amino acids is extensive, typical yields for the synthesis of Fmoc-amino acids are generally high, often exceeding 90%.[7]
| Amino Acid (Abbr.) | Protecting Reagent | Typical Yield (%) | Reference |
| Phenylalanine (Phe) | Fmoc-OSu | 92 | [7] |
| Glycine (Gly) | Fmoc-Cl | >95 | [7] |
| Various Amino Acids | Fmoc-benzotriazoles | Very Good | [8] |
| Various Amines | Fmoc-DMT | Good | [8] |
Table 1: Representative Yields for Fmoc Protection of Amino Acids.
Fmoc Deprotection Kinetics
The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. Piperidine is the most common deprotecting agent due to its high efficiency in both cleaving the Fmoc group and scavenging the resulting dibenzofulvene.[9]
| Deprotecting Agent | Concentration | Solvent | Half-life (approx.) | Reference |
| Piperidine | 20% (v/v) | DMF | 6 seconds | [10] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | [][12] |
| Piperazine | 10% (w/v) | 9:1 DMF/ethanol | Slightly slower than Piperidine at short times | [][12] |
| DBU | 2% (v/v) | NMP | Faster than Piperidine | [13] |
Table 2: Comparison of Deprotection Kinetics with Different Bases.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis.
Protocol for Fmoc Protection of an Amino Acid
This protocol describes a general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[5]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.
-
Extraction: Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide using piperidine.[14]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.
-
Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completion of the deprotection can be monitored by collecting the filtrate from the piperidine treatments and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
The Central Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely used method for SPPS today.[4] This approach leverages the base-lability of the Nα-Fmoc protecting group and the acid-lability of the side-chain protecting groups (e.g., tert-butyl, trityl). This orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection, which is only removed at the final cleavage step.
Conclusion
The Fmoc protecting group is an indispensable tool in the arsenal of the modern peptide chemist. Its unique combination of stability to acidic conditions and lability towards mild bases has made it the cornerstone of solid-phase peptide synthesis. A thorough understanding of its chemical principles, reaction mechanisms, and the nuances of its application is crucial for researchers, scientists, and drug development professionals seeking to synthesize high-purity peptides for a wide range of applications, from basic research to the development of novel therapeutics. The continued refinement of Fmoc-based methodologies promises to further accelerate the pace of innovation in the ever-expanding field of peptide science.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
The Hydrophilic Advantage: A Technical Guide to PEG Spacers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][2] The linker is far more than a passive spacer; its length, composition, flexibility, and hydrophilicity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[1][2][3]
Among the various linker types, polyethylene glycol (PEG) spacers have garnered significant attention due to their unique hydrophilic properties.[4][5] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview of their impact on key drug-like properties, detailed experimental protocols for their evaluation, and quantitative data to inform rational design strategies.
The Influence of PEG Spacers on Physicochemical Properties and Solubility
A major challenge in PROTAC development is their characteristically high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[4] This can significantly hinder their formulation, administration, and ultimately, their bioavailability. PEG linkers, composed of repeating ethylene glycol units, offer a powerful solution to this problem.[5][6] The ether oxygens in the PEG backbone can form hydrogen bonds with water, thereby increasing the overall hydrophilicity and aqueous solubility of the PROTAC molecule.[4]
Systematic variation of the PEG linker length allows for the fine-tuning of a PROTAC's physicochemical properties. As the number of PEG units increases, a corresponding increase in solubility and a decrease in the calculated logP (cLogP) are generally observed. This enhancement in solubility can improve the compatibility of PROTACs with physiological environments.[4]
Modulating Cell Permeability with PEG Spacers
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity imparted by PEGylation can be advantageous for solubility, it can also present a barrier to passive diffusion across the lipophilic cell membrane. However, the flexible nature of PEG linkers can counteract this effect.[4]
Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded or collapsed conformations.[4] This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[4] It is important to note that there is often an optimal PEG linker length for maximizing cell permeability; excessively long and polar linkers can lead to a decrease in cellular uptake.[4] Therefore, empirical determination of the optimal number of PEG units is crucial for each PROTAC system.
The Role of PEG Spacers in Ternary Complex Formation and Degradation Efficacy
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[3][7] The length and flexibility of the PEG spacer are critical for achieving the optimal orientation and proximity of the two proteins for efficient ubiquitination and subsequent degradation.[2][3]
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may not effectively bring the proteins together, leading to inefficient ubiquitination.[2] The inherent flexibility of PEG linkers allows them to act as an "entropic spring," enabling the warhead and E3 ligase ligand to simultaneously occupy their respective binding pockets.[3] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimization of PEG linker length is paramount to achieving potent degradation with low DC50 and high Dmax values.[7][8]
Data Presentation: Quantitative Impact of PEG Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of different PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl Chain | 785.0 | 4.2 | 185.2 |
| PROTAC B | PEG2 | 831.0 | 3.5 | 204.0 |
| PROTAC C | PEG4 | 919.1 | 2.8 | 222.8 |
| PROTAC D | PEG6 | 1007.2 | 2.1 | 241.6 |
Data compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC E | PEG2 | 150 | 75 |
| PROTAC F | PEG3 | 50 | 90 |
| PROTAC G | PEG4 | 25 | >95 |
| PROTAC H | PEG6 | 80 | 85 |
Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent.
Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting Various Proteins
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | >1000 | <20 | [2] |
| ERα | VHL | 16 | 100 | >80 | [2] |
| TBK1 | VHL | <12 | No degradation | - | [3] |
| TBK1 | VHL | 21 | 3 | 96 | [3][8] |
| CDK9 | CRBN | PEG2 | 50-100 | ~70 | [2] |
| CDK9 | CRBN | PEG4 | <50 | >90 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs with PEG spacers.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the reduction in the level of a target protein following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[7] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7] Centrifuge to pellet cell debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[3] Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Repeat the washes.
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system.[8] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability.[]
Materials:
-
PAMPA plate (with a donor and acceptor well separated by a lipid-infused artificial membrane)
-
PROTAC of interest
-
Phosphate-buffered saline (PBS)
-
Organic solvent (e.g., dodecane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Dissolve the PROTAC in PBS (with a small percentage of DMSO if necessary) and add it to the donor wells.
-
Incubation: Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.[10][11]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis spectrophotometer or LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
PROTAC of interest
-
LC-MS/MS
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): Add the PROTAC-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. Incubate for a specific time (e.g., 2 hours).
-
Permeability Assay (Basolateral to Apical): In a separate set of wells, add the PROTAC-containing transport buffer to the basolateral chamber and fresh buffer to the apical chamber to assess efflux.
-
Sample Analysis: At various time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the PROTAC is a substrate of efflux transporters.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex in a solution-based format.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Reaction: In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation and antibody binding.[1]
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the maximal ternary complex formation.
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
This live-cell assay can be used to measure both target engagement and ternary complex formation in a cellular environment.[6]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
For ternary complex: Cells also expressing the E3 ligase fused to HaloTag®
-
PROTAC of interest
-
NanoBRET™ tracer for the target protein (for target engagement)
-
HaloTag® ligand labeled with a fluorescent dye (for ternary complex)
-
Nano-Glo® substrate
-
Microplate reader with BRET capabilities
Procedure (Target Engagement):
-
Cell Seeding: Seed the cells in a white-bottomed microplate.
-
Treatment: Treat the cells with the PROTAC at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Substrate Addition: Add the Nano-Glo® substrate.
-
Measurement: Read the luminescence and fluorescence signals on a BRET-compatible plate reader.
-
Data Analysis: A decrease in the BRET signal with increasing PROTAC concentration indicates competition with the tracer for binding to the target protein.
Procedure (Ternary Complex Formation):
-
Cell Seeding and Labeling: Seed the cells and label the HaloTag®-E3 ligase with the fluorescent ligand.
-
Treatment: Treat the cells with the PROTAC at various concentrations.
-
Substrate Addition: Add the Nano-Glo® substrate.
-
Measurement: Read the luminescence and fluorescence signals.
-
Data Analysis: An increase in the BRET signal with increasing PROTAC concentration indicates the formation of the ternary complex, bringing the NanoLuc®-target protein and the fluorescently labeled E3 ligase into close proximity.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC-mediated protein degradation and the experimental workflows for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The PROTAC Revolution: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered bifunctional molecules that hijack the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4] This technical guide provides an in-depth exploration of the core principles governing the PROTAC mechanism of action, offering a comprehensive resource for researchers and drug development professionals in this rapidly evolving field.
Core Principle: Hijacking the Ubiquitin-Proteasome System
The efficacy of PROTACs is intrinsically linked to the cellular ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5][6][7][8][9] The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that functions as a cellular recycling plant.[1][5][6][7]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][10][11] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to the target protein.[12][13][14] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][4][15]
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The catalytic cycle of a PROTAC can be broken down into several key steps:
-
Binary Complex Formation: The PROTAC molecule, once inside the cell, can independently and reversibly bind to either the Protein of Interest (POI) or the E3 ubiquitin ligase, forming two distinct binary complexes.
-
Ternary Complex Formation: The binary complex of PROTAC and POI then recruits the E3 ligase, or the binary complex of PROTAC and E3 ligase recruits the POI, to form the crucial POI-PROTAC-E3 ligase ternary complex.[12][13][14] The stability and conformation of this ternary complex are critical determinants of degradation efficiency.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Recognition by the Proteasome: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides. The PROTAC molecule is then released and can participate in another cycle of degradation, acting as a catalyst.[15]
Visualizing the PROTAC Pathway and Experimental Workflows
To better illustrate the intricate processes involved in PROTAC-mediated degradation and the experimental approaches used to study them, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Experimental Workflows
Caption: Workflow for assessing protein degradation by Western Blot.
Caption: Workflow for an in vitro ubiquitination assay.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily characterized by two key parameters:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to induce 50% degradation of the target protein.[16][17][18] A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[16][17][18]
Below are tables summarizing the reported DC50 and Dmax values for several well-characterized PROTACs.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 nM | >90% |
| LNCaP | < 1 nM | Not Reported | |||
| MZ1 | BRD4 | von Hippel-Lindau (VHL) | H661 | 8 nM | Complete at 100 nM |
| H838 | 23 nM | Complete at 100 nM | |||
| HeLa | < 100 nM | Not Reported | |||
| ARV-771 | BRD2/3/4 | von Hippel-Lindau (VHL) | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| ARV-825 | BRD4 | Cereblon (CRBN) | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| dBET1 | BRD4 | Cereblon (CRBN) | MV4;11 | EC50 of 430 nM | Not Reported |
| KRAS G12D degrader 1 | KRAS G12D | von Hippel-Lindau (VHL) | SNU-1 | 19.77 nM | >95% (for a pan-KRAS degrader) |
| HPAF-II | 52.96 nM | Not Reported | |||
| AGS | 7.49 nM | 95% (for a pan-KRAS degrader) | |||
| GP262 | PI3K/mTOR | Not Specified | MDA-MB-231 | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) |
Note: The reported values can vary depending on the specific cell line, treatment duration, and experimental conditions.[3][16][17][19][20][21][22][23][24][25][26]
Key Experimental Protocols
A variety of biochemical and cellular assays are employed to characterize the mechanism and efficacy of PROTACs. Below are detailed methodologies for several key experiments.
Cellular Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the reduction of the target protein in cells following PROTAC treatment.[1][16]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][16]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI in a cell-free system.[27][28][29][30]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound and vehicle control (DMSO)
-
SDS-PAGE sample buffer
-
Western blot reagents (as described above)
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the recombinant POI.
-
Aliquot the master mix into reaction tubes.
-
-
Initiation of Reaction:
-
Add the PROTAC at various concentrations or the vehicle control to the respective tubes.
-
Initiate the ubiquitination reaction by adding the recombinant E3 ligase complex.
-
-
Incubation and Quenching:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands (a "smear") above the unmodified POI band, indicating the addition of multiple ubiquitin molecules.[27]
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[12][13][14][31][32][33]
Principle: This assay uses an affinity tag on one of the proteins (e.g., His-tagged POI) to pull down the entire complex, which is then detected by Western blot.
Methodology:
-
Incubate the His-tagged POI, the E3 ligase, and the PROTAC in a binding buffer.
-
Add Ni-NTA agarose beads to capture the His-tagged POI and any interacting partners.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot using antibodies against the POI and the E3 ligase. An increase in the amount of E3 ligase pulled down in the presence of the PROTAC indicates ternary complex formation.
b) Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) [32]
Principle: These label-free techniques measure changes in the refractive index or light interference pattern at a sensor surface upon protein binding, allowing for the real-time analysis of binding kinetics and affinity.
Methodology (SPR example):
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Inject the PROTAC to measure its binary interaction with the E3 ligase.
-
In a separate experiment, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-coated surface. An enhanced binding response compared to the binary interactions suggests the formation of a stable ternary complex.
c) Isothermal Titration Calorimetry (ITC) [32]
Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Titrate the PROTAC into a solution containing the POI to determine the binary binding thermodynamics.
-
Titrate the PROTAC into a solution containing the E3 ligase to determine the other binary interaction.
-
Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation. Cooperativity can be assessed by comparing the ternary and binary binding affinities.
d) Proximity-Based Assays (e.g., AlphaLISA, NanoBRET) [13][31]
Principle: These assays rely on the induced proximity of two molecules (e.g., POI and E3 ligase) upon ternary complex formation, which brings a donor and an acceptor molecule close enough to generate a detectable signal (e.g., light emission or fluorescence resonance energy transfer).
Methodology (NanoBRET example):
-
Genetically fuse the POI with a NanoLuc luciferase (energy donor) and the E3 ligase with a HaloTag that can be labeled with a fluorescent acceptor.
-
Express these fusion proteins in cells.
-
Treat the cells with the PROTAC.
-
Measure the energy transfer from the NanoLuc donor to the fluorescent acceptor. An increase in the BRET signal indicates the formation of the ternary complex in live cells.[13]
Conclusion
The development of PROTACs has opened up new avenues for therapeutic intervention by enabling the targeted degradation of previously "undruggable" proteins. A thorough understanding of the fundamental principles of the PROTAC mechanism of action, coupled with robust and quantitative experimental methodologies, is crucial for the successful design and optimization of these novel therapeutics. This technical guide provides a foundational resource for researchers embarking on or currently engaged in the exciting field of targeted protein degradation. As our knowledge of the intricate interplay between PROTACs, E3 ligases, and the ubiquitin-proteasome system continues to expand, so too will the potential of this transformative technology to address a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Degradation and PROTACs [worldwide.promega.com]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pardon Our Interruption [opnme.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. lifesensors.com [lifesensors.com]
- 30. Ubiquitination Assay - Profacgen [profacgen.com]
- 31. resources.revvity.com [resources.revvity.com]
- 32. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 33. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to Fmoc-N-amido-PEG2-alcohol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of drug discovery, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation, a powerful strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.
This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG2-alcohol, a versatile linker building block increasingly utilized in the synthesis of PROTACs and other drug conjugates. We will delve into its chemical properties, its role in drug discovery, and provide detailed experimental protocols for its application.
Core Concepts: The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their unique properties that can significantly enhance the overall profile of the resulting degrader molecule.[1] The inclusion of a PEG moiety can:
-
Improve Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules. This improved solubility can facilitate formulation and improve bioavailability.[1][2]
-
Enhance Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving its ability to cross the lipophilic cell membrane.[3]
-
Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex between the target protein and the E3 ligase.[4] Short PEG linkers, such as the PEG2 unit in this compound, can provide the necessary spacing and conformational flexibility to enable favorable protein-protein interactions within the complex.[5]
Chemical Properties of this compound
This compound is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. This structure provides two key reactive handles for sequential chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C19H21NO4 | [6] |
| Molecular Weight | 327.37 g/mol | [6] |
| CAS Number | 299430-87-8 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM | |
| Storage | -20°C | [6] |
The Fmoc protecting group is a base-labile protecting group commonly used in solid-phase peptide synthesis and other organic syntheses. It can be readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to reveal a primary amine. This amine can then be coupled to a carboxylic acid-containing molecule, such as a ligand for a target protein or an E3 ligase. The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation reactions.
Applications in Drug Discovery: A Building Block for PROTACs
The primary application of this compound in drug discovery is as a linker in the synthesis of PROTACs.[6][7] Its bifunctional nature allows for a modular and sequential approach to PROTAC assembly.
A common synthetic strategy involves the following steps:
-
Attachment to an E3 Ligase Ligand: The hydroxyl group of this compound can be activated (e.g., by conversion to a mesylate or tosylate) and reacted with a nucleophilic handle on an E3 ligase ligand, such as a phenol or an amine.
-
Fmoc Deprotection: The Fmoc group is then removed using a mild base, exposing the primary amine.
-
Coupling to the Target Protein Ligand: The newly exposed amine is then coupled to a carboxylic acid on the target protein ligand using standard peptide coupling reagents (e.g., HATU, HBTU).
This stepwise approach allows for the controlled and efficient synthesis of the final PROTAC molecule.
Experimental Protocols
While specific reaction conditions should be optimized for each unique synthesis, the following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
This compound conjugated to a molecule of interest
-
20% Piperidine in Dimethylformamide (DMF) (v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.
-
Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of resin-bound compound or an appropriate volume for solution-phase synthesis.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water or brine to remove the piperidine and dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product. For solid-phase synthesis, the resin is washed extensively with DMF and DCM.
Protocol 2: Amide Coupling with a Target Protein Ligand
This protocol outlines the coupling of the deprotected amine with a carboxylic acid-functionalized target protein ligand.
Materials:
-
Deprotected N-amido-PEG2-alcohol conjugate (from Protocol 1)
-
Carboxylic acid-functionalized target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Hunig's base)
-
Anhydrous DMF
-
Reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF.
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected N-amido-PEG2-alcohol conjugate (1 equivalent) in anhydrous DMF to the activated ester mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Signaling Pathways and Experimental Workflows
The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells.[8] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[9]
Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound follows a logical workflow, starting from the individual building blocks and culminating in the final purified product.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Quantitative Data
While specific yields and purity can vary significantly depending on the specific ligands and reaction conditions used, the following table provides representative data for a solid-phase PROTAC synthesis campaign. This data is illustrative and should be considered as a general guide.
| Synthesis Step | Parameter | Typical Value | Analytical Method | Reference |
| Resin Loading | E3 Ligand Loading | 0.3 - 0.7 mmol/g | UV-Vis Spectroscopy | [10] |
| Linker Coupling | Coupling Efficiency | >90% | Kaiser Test / LC-MS | [10] |
| Fmoc Deprotection | Deprotection Efficiency | >99% | UV-Vis Spectroscopy | |
| POI Ligand Coupling | Coupling Efficiency | 70 - 95% | LC-MS | [10] |
| Final Product | Crude Purity | 60 - 85% | Analytical HPLC | [10] |
| Final Product | Purified Yield | 10 - 40% (overall) | Mass Measurement | [10] |
| Final Product | Final Purity | >98% | Analytical HPLC | [10] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex drug conjugates. Its bifunctional nature, combined with the beneficial properties of the short PEG linker, allows for the modular and efficient construction of molecules with enhanced drug-like properties. The protocols and workflows provided in this guide offer a solid foundation for researchers and scientists entering the exciting field of targeted protein degradation. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design and application of well-defined linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.
References
- 1. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03555K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Characteristics of Fmoc-N-amido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Fmoc-N-amido-PEG2-alcohol, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, reaction optimization, and the overall success of synthesizing novel therapeutics.
Core Concepts: Structure and Impact on Solubility
This compound, with the chemical formula C₁₉H₂₁NO₄ and a molecular weight of approximately 327.37 g/mol , incorporates two key structural features that dictate its solubility profile:
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: This large, hydrophobic protecting group for the amine is crucial for orthogonal synthesis strategies. However, its aromatic nature significantly decreases aqueous solubility and favors solubility in organic solvents.
-
Polyethylene Glycol (PEG) Linker: The short, two-unit PEG chain (PEG2) is incorporated to enhance the hydrophilicity of the molecule. This spacer helps to improve solubility in aqueous media and is a common strategy to impart favorable pharmacokinetic properties to the final PROTAC molecule.[1]
The interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer results in an amphiphilic molecule with a nuanced solubility profile across various solvents.
Quantitative Solubility Data
While comprehensive, publicly available quantitative solubility data for this compound is limited, the following table summarizes known qualitative solubility and quantitative data for a closely related analogue, Fmoc-N-amido-PEG2-azide. This information provides a strong directional understanding for solvent selection.
| Solvent | Compound | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Fmoc-N-amido-PEG2-azide | ≥ 116.67 mg/mL (≥ 294.29 mM) | The alcohol analogue is expected to have comparable high solubility in DMSO.[2] |
| Dichloromethane (DCM) | Fmoc-PEG9-alcohol | Soluble | Generally a good solvent for Fmoc-protected compounds. |
| Dimethylformamide (DMF) | Fmoc-PEG9-alcohol | Soluble | A common solvent for peptide synthesis and related applications. |
| Aqueous Media | This compound | Poorly Soluble | The hydrophobic Fmoc group dominates, leading to low solubility despite the PEG spacer.[1] |
| Methanol / Ethanol | This compound | Moderately Soluble (Expected) | Often used for dissolving similar molecules for analysis or reactions. |
Experimental Protocols
To aid researchers in determining the precise solubility of this compound for their specific applications, a detailed experimental protocol for a standard kinetic solubility assay is provided below.
Kinetic Solubility Determination via UV-Vis Spectroscopy
This method provides a rapid assessment of the solubility of a compound in a given buffer system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Calibrated multichannel pipette
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
-
Sample Preparation:
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to the desired number of wells.
-
Add 2 µL of the 10 mM stock solution to each well containing PBS. This creates a final concentration of 100 µM with 1% DMSO.
-
Mix thoroughly by pipetting up and down.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours to allow for precipitation of the compound.
-
Measure the absorbance of each well at a predetermined wavelength (the absorbance maximum of the Fmoc group is around 301 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the DMSO serial dilutions versus their known concentrations.
-
Compare the absorbance of the PBS samples to the standard curve to determine the concentration of the dissolved compound. This value represents the kinetic solubility.
-
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental process and the context of this molecule's use, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Fmoc-N-amido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Fmoc-N-amido-PEG2-alcohol
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.
This compound is a versatile, PEG-based linker used in the synthesis of PROTACs. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the final PROTAC molecule, which can improve its solubility and pharmacokinetic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective deprotection and subsequent conjugation, while the terminal alcohol provides a reactive handle for attachment to either the POI ligand or the E3 ligase ligand. This document provides detailed protocols for the synthesis of PROTACs utilizing this linker.
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Experimental Protocols
This section provides a representative solution-phase protocol for the synthesis of a PROTAC using this compound. The synthesis is modular, involving the sequential attachment of the E3 ligase ligand and the POI ligand to the linker. The choice of which ligand to attach first depends on the available functional groups on each ligand and their chemical compatibility with the reaction conditions. In this example, we will first activate the alcohol of the linker for reaction with a phenolic hydroxyl group on the POI ligand, followed by deprotection of the Fmoc group and amide coupling with a carboxylic acid on the E3 ligase ligand.
Overall Synthetic Workflow
The synthesis can be broken down into three main stages:
-
Activation of the Linker and Coupling to the POI Ligand: The terminal hydroxyl group of this compound is activated, for instance, through mesylation, to create a good leaving group. This is followed by a nucleophilic substitution reaction with the POI ligand.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the linker-POI conjugate to expose the free amine.
-
Coupling to the E3 Ligase Ligand: The free amine of the linker-POI conjugate is coupled with a carboxylic acid-functionalized E3 ligase ligand via an amide bond formation reaction.
Caption: A representative synthetic workflow for a PROTAC using this compound.
Protocol 1: Activation of this compound and Coupling to POI-OH
Materials:
| Reagent/Solvent | M.W. | Amount | Equivalents |
| This compound | 327.37 | 1.0 g | 1.0 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 0.42 mL | 1.5 |
| Triethylamine (Et₃N) | 101.19 | 0.85 mL | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| POI-OH (e.g., a phenol-containing inhibitor) | Varies | Varies | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | Varies | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - |
Procedure:
-
Mesylation of the Linker:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated linker (Fmoc-N-amido-PEG2-OMs). This intermediate is often used in the next step without further purification.
-
-
Coupling with POI-OH:
-
Dissolve the crude Fmoc-N-amido-PEG2-OMs in anhydrous DMF.
-
Add the POI-OH (1.2 eq) and potassium carbonate (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product (Fmoc-Linker-POI) by flash column chromatography on silica gel.
-
Illustrative Data:
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |
| 1 | Fmoc-N-amido-PEG2-OMs | This compound | ~95 (crude) | >90% |
| 2 | Fmoc-Linker-POI | Fmoc-N-amido-PEG2-OMs | 60-75 | >95% |
Protocol 2: Fmoc Deprotection
Materials:
| Reagent/Solvent | Concentration | Amount |
| Fmoc-Linker-POI | - | 1.0 g |
| Piperidine | - | 4 mL |
| DMF | - | 16 mL |
Procedure:
-
Dissolve the purified Fmoc-Linker-POI (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
The resulting crude amine (H₂N-Linker-POI) can be used directly in the next step or purified by flash chromatography if necessary.
Illustrative Data:
| Product | Starting Material | Yield (%) | Purity (LC-MS) |
| H₂N-Linker-POI | Fmoc-Linker-POI | ~98 (crude) | >90% |
Protocol 3: Amide Coupling with E3 Ligase Ligand
Materials:
| Reagent/Solvent | M.W. | Amount | Equivalents |
| H₂N-Linker-POI | Varies | Varies | 1.0 |
| E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH) | Varies | Varies | 1.1 |
| HATU | 380.23 | Varies | 1.2 |
| DIPEA | 129.24 | Varies | 3.0 |
| DMF, anhydrous | - | Varies | - |
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of H₂N-Linker-POI (1.0 eq) in anhydrous DMF to the activated E3 ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Illustrative Data:
| Product | Starting Material | Yield (%) | Purity (HPLC) |
| Final PROTAC | H₂N-Linker-POI | 40-60 | >98% |
Characterization and Purification Notes
-
Purification: The purification of PEGylated PROTACs can be challenging due to their physicochemical properties. A multi-step purification strategy is often necessary.
-
Flash Column Chromatography: Useful for purifying intermediates.
-
Preparative RP-HPLC: The final purification step to achieve high purity of the final PROTAC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA or formic acid.
-
-
Characterization:
-
LC-MS: Used extensively to monitor reaction progress and to confirm the mass of intermediates and the final product.
-
NMR (¹H and ¹³C): Essential for structural elucidation of the final PROTAC and key intermediates.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final PROTAC.
-
Conclusion
This compound is a valuable building block for the modular synthesis of PROTACs. The protocols outlined above provide a general framework for its use in constructing these important molecules for targeted protein degradation. The flexibility of the synthetic route allows for the incorporation of a wide variety of POI and E3 ligase ligands, making it a key tool in the development of novel therapeutics. The enhanced solubility and favorable pharmacokinetic properties often imparted by the PEG linker underscore its importance in PROTAC design. Researchers should optimize the reaction conditions and purification methods for each specific PROTAC being synthesized to ensure the highest possible yield and purity.
Application Notes and Protocols: Conjugation of Fmoc-N-amido-PEG2-alcohol to a Warhead Ligand for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance the solubility and bioavailability of the resulting molecule.[4] This document provides detailed application notes and protocols for the conjugation of Fmoc-N-amido-PEG2-alcohol, a versatile PEG-based linker, to a warhead ligand. As a representative example, we will focus on the conjugation to (+)-JQ1 carboxylic acid, a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which are attractive therapeutic targets in oncology and inflammation.[1][5]
Core Principles
The synthesis of a warhead-linker conjugate is a foundational step in the assembly of a functional PROTAC. The strategy outlined here involves two key chemical transformations:
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the this compound is removed under basic conditions to expose a primary amine. This amine will serve as the nucleophile in the subsequent coupling reaction.
-
Amide Bond Formation: The exposed amine on the PEG linker is then covalently coupled to the carboxylic acid of the warhead ligand, (+)-JQ1 carboxylic acid, using a carbodiimide-mediated coupling reaction, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2] This reaction forms a stable amide bond, securely tethering the linker to the warhead.
Experimental Protocols
Materials and Reagents
-
This compound
-
(+)-JQ1 carboxylic acid[1]
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[3]
-
N-hydroxysuccinimide (NHS)[3]
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., DCM, methanol, ethyl acetate, hexanes)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis
Protocol 1: Fmoc Deprotection of this compound
-
Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting crude amino-PEG2-alcohol can be used directly in the next step or purified by silica gel chromatography if necessary.
Protocol 2: EDC/NHS Coupling of Amino-PEG2-alcohol to (+)-JQ1 Carboxylic Acid
-
Dissolve (+)-JQ1 carboxylic acid (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.5 equivalents) to the solution.[3]
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester.
-
In a separate flask, dissolve the crude amino-PEG2-alcohol from Protocol 1 in anhydrous DCM.
-
Add the activated (+)-JQ1-NHS ester solution to the amino-PEG2-alcohol solution.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or preparative RP-HPLC to obtain the desired JQ1-PEG2-alcohol conjugate.
Data Presentation
Quantitative data for a typical conjugation reaction are summarized in the table below. Yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value | Method of Analysis |
| Purity of (+)-JQ1 carboxylic acid | ≥98% | HPLC |
| Purity of this compound | >95% | HPLC |
| Typical Molar Ratio (JQ1:Linker:EDC:NHS) | 1 : 1.2 : 1.5 : 1.2 | - |
| Typical Reaction Yield | 60-80% | Gravimetric/UV-Vis |
| Final Product Purity | >95% | HPLC |
Visualizations
Experimental Workflow
References
Protocol for Fmoc Deprotection of PEG Linkers: A Detailed Application Note for Researchers
Introduction
Polyethylene glycol (PEG) linkers are extensively utilized in drug development, proteomics, and materials science to enhance the solubility, biocompatibility, and pharmacokinetic properties of molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a commonly used protecting group for amines on PEG linkers due to its facile removal under basic conditions. This application note provides detailed protocols for the deprotection of Fmoc-functionalized PEG linkers, methods for monitoring the reaction progress, and a guide for troubleshooting common issues.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The reaction releases the free amine on the PEG linker and generates a dibenzofulvene (DBF) byproduct, which can be quantified to monitor the reaction's progress.
Materials and Methods
Reagents and Materials
-
Fmoc-PEG-linker (e.g., Fmoc-NH-PEG-COOH)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
4-Methylpiperidine (4MP)
-
N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column and UV detector
Deprotection Reagent Solutions
-
20% Piperidine in DMF: 20 mL of piperidine in 80 mL of DMF.
-
2% DBU/2% Piperidine in DMF: 2 mL of DBU and 2 mL of piperidine in 96 mL of DMF.
-
20% 4-Methylpiperidine in DMF: 20 mL of 4-methylpiperidine in 80 mL of DMF.
Experimental Protocols
General Protocol for Fmoc Deprotection of PEG Linkers on Solid Support
This protocol is suitable for PEG linkers attached to a solid support (e.g., resin).
-
Swelling the Resin: Swell the Fmoc-PEG-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Agitate gently for 5 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection reagent and the dibenzofulvene-adduct.
Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This method quantifies the released dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.
-
Collect the filtrate from the deprotection steps in a volumetric flask of known volume.
-
Dilute the filtrate with DMF to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm.
-
Calculate the concentration of the adduct using the Beer-Lambert law (ε at 301 nm for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹)[1]. This allows for the quantification of the deprotected Fmoc groups.
Protocol for Monitoring Fmoc Deprotection by HPLC
This method is used to analyze the reaction mixture and quantify the disappearance of the starting material (Fmoc-PEG) and the appearance of the product (deprotected PEG).
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot with the HPLC mobile phase A.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the amide bonds).
-
Data Presentation
The efficiency of different deprotection reagents can be compared by analyzing the yield and purity of the final product. The following table summarizes data from a study comparing piperidine, 4-methylpiperidine, and piperazine for the synthesis of four different peptides on a Rink amide resin, which serves as a useful reference for PEG linker deprotection[2][3][4].
| Deprotection Reagent | Peptide | Crude Yield (%) | Purity (%) |
| 20% Piperidine in DMF | Peptide 1 | 85 | 70 |
| Peptide 2 | 80 | 65 | |
| Peptide 3 | 90 | 75 | |
| Peptide 4 | 78 | 68 | |
| 20% 4-Methylpiperidine in DMF | Peptide 1 | 83 | 68 |
| Peptide 2 | 78 | 63 | |
| Peptide 3 | 88 | 72 | |
| Peptide 4 | 75 | 65 | |
| 10% Piperazine in DMF/EtOH | Peptide 1 | 80 | 65 |
| Peptide 2 | 75 | 60 | |
| Peptide 3 | 85 | 70 | |
| Peptide 4 | 72 | 62 |
Note: Data is illustrative and based on synthesis on a Rink amide resin. Efficiency on PEG linkers may vary.
Mandatory Visualizations
Caption: Mechanism of Fmoc deprotection.
Caption: Experimental workflow for Fmoc deprotection.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Deprotection reagent has degraded. 3. Steric hindrance around the Fmoc group. 4. Aggregation of PEG chains. | 1. Increase reaction time or slightly warm the reaction. 2. Use freshly prepared deprotection solution. 3. Use a stronger base combination like 2% DBU/2% piperidine in DMF. 4. Use a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP), or perform the reaction at a higher dilution. |
| Side Reactions | 1. Aspartimide formation if an aspartic acid residue is present near the PEG linker. 2. Racemization. | 1. Use a milder deprotection cocktail or add a proton source like 1% formic acid to the deprotection solution.[5] 2. Minimize reaction times and avoid excessively strong basic conditions. |
| Difficulty in Purification | 1. Presence of deletion sequences due to incomplete deprotection in previous steps. 2. Residual deprotection reagent or byproducts. | 1. Optimize the deprotection and coupling steps throughout the synthesis. 2. Ensure thorough washing of the product after deprotection. Use multiple washes with DMF. |
Conclusion
The Fmoc deprotection of PEG linkers is a critical step in many bioconjugation and drug delivery applications. The protocols outlined in this application note provide a robust framework for achieving efficient and complete deprotection. Careful monitoring of the reaction using UV-Vis spectroscopy or HPLC is recommended to ensure optimal results. By understanding the potential challenges and implementing the suggested troubleshooting strategies, researchers can successfully deprotect Fmoc-PEG linkers for their specific applications.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTACs Utilizing Fmoc-N-amido-PEG2-alcohol Linkers in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-alcohol is a bifunctional chemical linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest. This technology offers a paradigm shift from traditional occupancy-based inhibition to event-driven protein elimination, providing a powerful tool for biomedical research and therapeutic development.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.
The this compound linker incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG unit can enhance the aqueous solubility of the PROTAC molecule. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis of the PROTAC, while the terminal alcohol provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. This document provides detailed application notes and protocols for the experimental use of PROTACs synthesized with linkers like this compound in a cell culture setting.
Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.
Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for a BRD4-targeting PROTAC, QCA570, which demonstrates potent, dose-dependent degradation of its target.[1][2]
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| QCA570 | BRD4 | Bladder Cancer Cells (e.g., J82, T24) | ~1 nM | >90% | [1][2] |
| UBX-382 | BTK | TMD-8 (ABC-DLBCL) | ~4 nM | Not Specified | [3] |
| PTD10 | BTK | Ramos (Burkitt's Lymphoma) | 0.5 nM | Not Specified | [4] |
Experimental Protocols
Protocol 1: Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes the treatment of cultured cells with a PROTAC and the subsequent analysis of target protein levels by Western blotting.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose). Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection and Quantification: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of PROTAC treatment on cell proliferation and viability using a commercially available luminescent assay (e.g., CellTiter-Glo®).
Materials:
-
Cultured cells
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add the diluted PROTAC solutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C with 5% CO2.
-
Assay Procedure: Equilibrate the plate and the luminescent assay reagent to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental values. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Visualizations
PROTAC Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fmoc-N-amido-PEG2-alcohol in Advancing Cancer Research: Applications in Targeted Protein Degradation
Fmoc-N-amido-PEG2-alcohol, a bifunctional linker, is carving a significant niche in the landscape of cancer research, primarily through its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents offer a paradigm shift in oncology by hijacking the cell's natural protein disposal machinery to selectively eliminate cancer-promoting proteins. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in this exciting field.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile building block for this linker, offering a precise length and a hydrophilic polyethylene glycol (PEG) spacer that can enhance the solubility and cell permeability of the final PROTAC molecule.
The primary application of this compound in cancer research is in the construction of PROTACs designed to target and degrade oncoproteins that are otherwise difficult to inhibit with traditional small molecule inhibitors. The "undruggable" proteome is now becoming accessible through this targeted degradation strategy.
Application Notes
This compound is a key reagent in the solid-phase or solution-phase synthesis of PROTACs. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. This allows for a sequential and controlled conjugation of the E3 ligase ligand and the target protein ligand.
Key Applications in Cancer Research Include:
-
Targeted Degradation of Oncogenic Proteins: PROTACs synthesized using this linker can be designed to target a wide array of cancer-driving proteins, including mutated kinases, transcription factors, and scaffolding proteins.
-
Overcoming Drug Resistance: By degrading the target protein rather than just inhibiting it, PROTACs can overcome resistance mechanisms that arise from mutations in the target's active site.
-
Development of Novel Cancer Therapeutics: The modular nature of PROTACs, facilitated by linkers like this compound, allows for the rapid development and optimization of new drug candidates.
-
Probing Biological Pathways: Specific PROTACs can be used as chemical tools to study the function of particular proteins in cancer biology by observing the cellular effects of their degradation.
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis of a PROTAC using this compound. The specific reaction conditions may need to be optimized based on the properties of the E3 ligase ligand and the target protein ligand.
Protocol 1: Fmoc Deprotection of this compound
Objective: To remove the Fmoc protecting group to liberate the free amine for subsequent conjugation.
Materials:
-
This compound
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere.
-
Add the 20% piperidine in DMF solution to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove piperidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected linker.
Protocol 2: Conjugation of the Deprotected Linker to an E3 Ligase Ligand
Objective: To couple the deprotected linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand).
Materials:
-
Deprotected N-amido-PEG2-alcohol (from Protocol 1)
-
E3 Ligase Ligand with a carboxylic acid handle
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
Inert atmosphere
Procedure:
-
Dissolve the E3 ligase ligand in DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (or HBTU) and DIPEA to the flask and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected N-amido-PEG2-alcohol in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Activation of the Terminal Alcohol and Conjugation to the Target Protein Ligand
Objective: To activate the terminal hydroxyl group of the linker-E3 ligase ligand conjugate and couple it to the target protein ligand.
Materials:
-
Linker-E3 Ligase Ligand conjugate (from Protocol 2)
-
Target Protein Ligand with a nucleophilic handle (e.g., a phenol or amine)
-
Activating agent for the alcohol (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate) followed by reaction with the POI ligand, or Mitsunobu reaction components (DEAD or DIAD, and triphenylphosphine).
-
Anhydrous solvent (e.g., THF or DCM)
-
Inert atmosphere
Procedure (Example using Mitsunobu Reaction):
-
Dissolve the Linker-E3 Ligase Ligand conjugate, the Target Protein Ligand, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, concentrate the reaction mixture and purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro and in vivo experiments. The following tables provide a template for presenting the quantitative data typically generated.
| Parameter | PROTAC A | PROTAC B | Control Inhibitor |
| Target Protein Binding Affinity (IC50, nM) | 15 | 25 | 10 |
| E3 Ligase Binding Affinity (IC50, nM) | 50 | 45 | N/A |
| Target Protein Degradation (DC50, nM) | 5 | 15 | No Degradation |
| Cell Viability (GI50, nM) in Cancer Cell Line X | 25 | 75 | 100 |
| In Vivo Tumor Growth Inhibition (%) at 10 mg/kg | 80 | 65 | 40 |
Table 1: In Vitro and In Vivo Efficacy of Hypothetical PROTACs.
| Parameter | Value |
| Molecular Weight ( g/mol ) | 950.5 |
| LogP | 3.2 |
| Aqueous Solubility (µM) | 150 |
| Plasma Stability (t1/2, hours) | 8 |
Table 2: Physicochemical Properties of a Hypothetical PROTAC.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in PROTAC synthesis.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.
Application Notes and Protocols for Fmoc-N-amido-PEG2-alcohol in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.
Fmoc-N-amido-PEG2-alcohol is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a hydroxyl group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The PEG component enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability.[3] The Fmoc-protecting group allows for standard solid-phase or solution-phase synthesis strategies, making it a versatile building block in the construction of PROTAC libraries. This application note provides a comprehensive overview of the use of this compound in the synthesis of PROTACs, with a focus on a specific application in the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and details key experimental protocols for the evaluation of such degraders.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The close proximity of the POI and the E3 ligase within the ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can participate in further rounds of degradation.
Application Example: IRAK4 Degradation
A notable application of a PEG2 linker, structurally consistent with that derived from this compound, is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical kinase in inflammatory signaling pathways and a therapeutic target for autoimmune diseases and certain cancers.[1][5]
In a study by Chen et al. (2021), a series of IRAK4-targeting PROTACs were synthesized.[4] Compound 9 from this study utilizes a potent IRAK4 inhibitor, a pomalidomide ligand to recruit the Cereblon (CRBN) E3 ligase, and a PEG2 linker. This compound demonstrated superior IRAK4 degradation compared to analogues with shorter linkers, highlighting the importance of linker length for optimal ternary complex formation.[4]
Quantitative Data for IRAK4-Targeting PROTAC (Compound 9)
The efficacy of an IRAK4-targeting PROTAC, herein referred to as Compound 9 , was evaluated in diffuse large B-cell lymphoma (DLBCL) cell lines harboring the MYD88 L265P mutation, which leads to constitutive activation of IRAK4 signaling.
Table 1: IRAK4 Degradation Potency of Compound 9
| Parameter | OCI-LY10 Cells | TMD8 Cells |
| DC50 | Not explicitly stated, but effective degradation observed at low nanomolar concentrations. | Not explicitly stated, but effective degradation observed at low nanomolar concentrations. |
| Dmax | >90% | >90% |
| Incubation Time | 24 hours | 24 hours |
Data extrapolated from graphical representations in Chen et al., 2021.[4]
Table 2: Anti-proliferative Activity of Compound 9
| Cell Line | IC50 |
| OCI-LY10 | Significantly more potent than the parent IRAK4 inhibitor. |
| TMD8 | Significantly more potent than the parent IRAK4 inhibitor. |
Data extrapolated from graphical representations in Chen et al., 2021.[4]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for the quantification of POI degradation following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI (e.g., OCI-LY10, TMD8)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or for various time points. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN complex), and POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin and anti-POI antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI. In a separate tube, add the PROTAC. As controls, set up reactions lacking E1, E2, E3, or ATP.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the samples by SDS-PAGE and Western blot, probing with antibodies against the POI and ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC indicates successful ubiquitination.
Cell Viability Assays
These assays determine the cytotoxic or anti-proliferative effects of the PROTAC.
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of the PROTAC.
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound serves as a valuable and versatile linker in the synthesis of PROTACs. Its PEG component can confer favorable solubility properties, while its bifunctional nature is amenable to standard synthetic methodologies. The successful use of a PEG2 linker in the development of a potent IRAK4 degrader underscores the importance of linker composition and length in achieving effective protein degradation. The detailed protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Step-by-Step Guide to PROTAC Synthesis with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed walkthrough for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers. PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component, which connects the target-binding ligand to the E3 ligase-recruiting element, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1]
The Critical Role of the PEG Linker
The PEG linker is not merely a spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.
General Synthesis Strategy
The synthesis of a PROTAC with a PEG linker typically follows a modular approach. The ligand for the protein of interest (POI) and the ligand for the E3 ligase are synthesized or acquired separately. One of these components is then functionalized with a PEG linker, followed by conjugation to the second component. Common E3 ligases targeted include Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4]
A general workflow for PROTAC synthesis is outlined below:
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[2]
Materials:
-
POI ligand with a suitable functional group (e.g., an alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., an amine).[2]
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[2]
-
Click chemistry reagents: Copper(II) sulfate, sodium ascorbate.[2]
-
Solvents: DMF (Dimethylformamide), t-BuOH/H2O.[2]
-
Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography).
Procedure:
Part 1: First Coupling Reaction (Amide Bond Formation) [2]
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until completion. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
Part 2: Second Coupling Reaction (Click Chemistry) [2]
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, to initiate the click reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Part 3: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation via Western Blot
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[5]
Materials:
-
Cell line expressing the protein of interest.
-
Synthesized PROTAC.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture the appropriate cell line to confluency and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Measure the protein concentration of the lysates.[5]
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the target protein.
-
Incubate the membrane with a primary antibody for a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation at each PROTAC concentration.[5]
-
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system.[5] Below are tables summarizing the impact of linker length on the degradation of different target proteins.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [5]
| PROTAC Linker (n atoms) | DC50 (nM) | Dmax (%) |
| 8 | >1000 | <20 |
| 12 | 5 | >95 |
| 16 | 10 | >95 |
| 20 | 50 | ~80 |
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [6]
| PROTAC Linker (n atoms) | DC50 (nM) | Dmax (%) |
| <12 | No degradation | 0 |
| 12 | Submicromolar | >90 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [5]
| PROTAC Linker (n PEG units) | DC50 (nM) | Dmax (%) |
| 2 | 25 | >90 |
| 4 | 10 | >95 |
| 6 | 50 | ~85 |
| 8 | 100 | ~70 |
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Fmoc-N-amido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-alcohol is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic diethylene glycol (PEG) spacer, and a terminal primary alcohol. This arrangement allows for sequential and orthogonal conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions to allow for subsequent amide bond formation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial property for many biological applications. The terminal hydroxyl group offers a reactive handle for coupling to carboxylic acids, acid chlorides, or other activated species to form stable ester linkages.
These application notes provide detailed protocols for the coupling of this compound to carboxylic acids via two common and effective esterification methods: the Mitsunobu reaction and the Steglich esterification. Additionally, a protocol for the subsequent deprotection of the Fmoc group is included, enabling further functionalization of the conjugated molecule.
Principle Applications
-
PROTACs: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC. The linker's length and flexibility are critical for the efficacy of the resulting PROTAC.[1][2]
-
Peptide Modification: Introduction of the PEG spacer can improve the pharmacokinetic properties of peptides by increasing their hydrodynamic volume and protecting them from proteolysis.[3]
-
Bioconjugation: The linker can be used to attach small molecules, fluorescent dyes, or other labels to biomolecules.
Key Experiments and Protocols
This section details the experimental procedures for the coupling of this compound with a generic carboxylic acid (R-COOH) and the subsequent deprotection of the Fmoc group.
Protocol 1: Esterification via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method is known for its mild reaction conditions and high yields.
Experimental Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add triphenylphosphine (1.5 equivalents) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate.
Expected Results: The desired ester product, Fmoc-N-amido-PEG2-ester, is typically obtained in good to excellent yields (70-95%), depending on the nature of the carboxylic acid. The product can be characterized by NMR and mass spectrometry.
Protocol 2: Esterification via Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This reaction is advantageous as it can be performed at room temperature and is tolerant of a wide range of functional groups.[8]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Carbodiimide Addition: Cool the solution to 0 °C in an ice bath and add N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the precipitated diisopropylurea byproduct is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Expected Results: The Steglich esterification typically provides the desired ester product in high yields (80-98%). The purity and identity of the product can be confirmed by NMR and mass spectrometry.
Protocol 3: Fmoc Deprotection
The Fmoc protecting group is labile to basic conditions and is commonly removed using a solution of piperidine in an organic solvent.
Experimental Protocol:
-
Preparation: Dissolve the Fmoc-protected compound in a 20% (v/v) solution of piperidine in DMF.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material and the appearance of the free amine.
-
Work-up: Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by an appropriate method, such as precipitation or chromatography, to yield the deprotected amine.
Expected Results: The deprotection of the Fmoc group is usually quantitative. The resulting free amine is ready for subsequent coupling reactions.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the described protocols.
Table 1: Comparison of Esterification Methods for this compound
| Parameter | Mitsunobu Reaction | Steglich Esterification |
| Coupling Reagents | PPh₃, DIAD/DEAD | DIC/DCC, DMAP (catalyst) |
| Stoichiometry (Alcohol:Acid:Reagents) | 1 : 1.2 : 1.5 | 1.2 : 1 : 1.2 |
| Solvent | Anhydrous THF | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Typical Yield | 70 - 95% | 80 - 98% |
| Byproducts | Triphenylphosphine oxide, Hydrazinedicarboxylate | Diisopropylurea/Dicyclohexylurea |
| Key Advantages | Mild conditions, high yields | High yields, readily available reagents |
| Key Disadvantages | Byproduct removal can be challenging | Potential for side reactions if not optimized |
Table 2: Fmoc Deprotection Parameters
| Parameter | Value |
| Reagent | 20% Piperidine in DMF |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours |
| Typical Yield | > 95% (Quantitative) |
Mandatory Visualizations
Diagram 1: General Workflow for Coupling and Deprotection
Caption: Workflow for the esterification of this compound and subsequent Fmoc deprotection.
Diagram 2: PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of target proteins.[9][10] They achieve this by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[11]
Caption: Schematic of the PROTAC-mediated protein degradation pathway.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Fmoc-N-amido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG2-alcohol is a bifunctional linker molecule increasingly utilized in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for conjugation to a desired molecule, typically a ligand for an E3 ubiquitin ligase. The terminal hydroxyl group can be activated or modified to react with a ligand for the target protein of interest (POI). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
These application notes provide detailed protocols for the use of this compound in the synthesis of bioconjugates, with a focus on PROTAC development.
Key Applications
-
PROTAC Synthesis: As a flexible linker to connect an E3 ligase ligand and a target protein ligand.
-
Peptide Modification: For the introduction of a PEG spacer to improve solubility and stability.
-
Small Molecule Conjugation: To create bifunctional molecules for various research applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
This section details the key experimental procedures for the bioconjugation of this compound.
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Dissolve this compound (1 equivalent) in a 20% solution of piperidine in DMF. A typical concentration is 100 mg of the starting material in 5 mL of the piperidine/DMF solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The disappearance of the UV-active starting material and the appearance of a new, lower-running spot (ninhydrin active) indicates the completion of the reaction. This typically takes 1-2 hours.
-
Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of piperidine.
-
The resulting crude N-amido-PEG2-alcohol can be purified by silica gel chromatography if necessary, or used directly in the next step. A typical elution system for chromatography is a gradient of methanol in DCM.
-
Alternatively, the crude product can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum.
Expected Yield: >95% (crude)
Protocol 2: Activation of the Hydroxyl Group of this compound
For conjugation to a carboxylic acid-containing molecule, the terminal hydroxyl group of this compound must be activated. This protocol describes the conversion of the alcohol to a mesylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-N-amido-PEG2-mesylate.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Expected Yield: 80-90%
Protocol 3: Conjugation of Activated Fmoc-N-amido-PEG2-linker to a Carboxylic Acid-Containing Ligand
This protocol describes the conjugation of the mesylated linker to a molecule containing a carboxylic acid, which is first deprotonated to form a nucleophile.
Materials:
-
Fmoc-N-amido-PEG2-mesylate (from Protocol 2)
-
Carboxylic acid-containing ligand (e.g., a POI ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the carboxylic acid.
-
Add a solution of Fmoc-N-amido-PEG2-mesylate (1.2 equivalents) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 50-60°C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Representative Quantitative Data (Example)
| Step | Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Fmoc Deprotection | This compound | 20% Piperidine/DMF | DMF | 1.5 | 25 | >95 |
| Hydroxyl Activation | This compound | Methanesulfonyl chloride | DCM | 3 | 0 to 25 | 85 |
| Conjugation | Fmoc-N-amido-PEG2-mesylate | POI-COOH | DMF | 16 | 60 | 60-75 |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC, inducing ubiquitination and degradation of a target protein.
Experimental Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Characterization of Conjugates
Successful synthesis of the final bioconjugate should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of signals corresponding to both conjugated molecules and the PEG linker, and the disappearance of signals from the starting materials.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, matching the calculated molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by analytical HPLC. A single major peak indicates a high degree of purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine solution. | Increase reaction time and monitor by TLC. Use a fresh solution of piperidine in DMF. |
| Low Yield in Activation Step | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Low Conjugation Yield | Incomplete deprotonation of the carboxylic acid or steric hindrance. | Use a stronger base or increase the reaction temperature. Consider a longer PEG linker to reduce steric hindrance. |
| Multiple Products in Final Reaction | Side reactions or impurities in starting materials. | Purify all intermediates before proceeding to the next step. Optimize reaction conditions (temperature, solvent, base). |
Conclusion
This compound is a versatile and valuable tool for the synthesis of complex bioconjugates, particularly PROTACs. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts. Careful execution of these steps, coupled with rigorous analytical characterization, will enable the successful synthesis of novel and potent bioconjugates.
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with PEG Spacers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the length of polyethylene glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that determines the overall efficacy of the PROTAC.[1] PEG linkers are often used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][3] The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the subsequent ubiquitination and degradation of the target protein.[4][5]
Q2: How does PEG linker length generally affect PROTAC efficacy?
The length of the PEG linker is a critical parameter that significantly influences a PROTAC's degradation efficiency, which is often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[7]
-
Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it may lead to a higher entropic penalty upon binding, which can decrease potency.[4][7]
-
Optimal length: An optimal linker length facilitates the ideal orientation and proximity of the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[5] The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7]
Q3: What is the "hook effect" and how is it related to the PEG linker?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[8] The properties of the PEG linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in the formation of the ternary complex can help to lessen the hook effect.[7]
Q4: Can the PEG linker influence the cell permeability of a PROTAC?
Yes, the PEG linker can significantly impact a PROTAC's cell permeability. While the hydrophilic nature of PEG can improve solubility, it can also pose a challenge for passive diffusion across the lipophilic cell membrane.[8] However, the flexibility of PEG linkers can allow them to adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure that is better able to cross the cell membrane.[8] Finding the right balance between hydrophilicity and lipophilicity is key, and often requires empirical testing.[9]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein, despite good binary binding.
-
Possible Cause 1: Suboptimal Linker Length.
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: Assess the cell permeability of your PROTAC using a Parallel Artificial Membrane Permeability Assay (PAMPA).[11][12] If permeability is low, consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve cellular uptake.[9]
-
-
Possible Cause 3: Inefficient Ternuary Complex Formation.
Issue 2: My PROTAC has poor aqueous solubility and precipitates in my assay buffer.
-
Possible Cause 1: High Lipophilicity.
-
Troubleshooting Step: While PEG linkers generally increase hydrophilicity, the overall molecule may still be too lipophilic. Consider synthesizing analogs with longer PEG chains to improve solubility.[2]
-
-
Possible Cause 2: Unfavorable Physicochemical Properties.
-
Troubleshooting Step: Modify the linker by incorporating polar functional groups, such as piperazine or piperidine rings, which can enhance aqueous solubility.[15]
-
-
Possible Cause 3: Incorrect Stock Solution Preparation.
-
Troubleshooting Step: Ensure that your DMSO stock solution is fully dissolved and has not precipitated. When diluting into aqueous buffers, do so in a stepwise manner and vortex thoroughly to avoid precipitation.[15]
-
Issue 3: I observe a very strong hook effect at low PROTAC concentrations.
-
Possible Cause 1: High Affinity Binary Interactions.
-
Troubleshooting Step: The individual ligands of your PROTAC may have very high affinities for their respective proteins, favoring the formation of binary complexes. While counterintuitive, sometimes ligands with slightly lower binary affinities can lead to more potent degradation if they promote a more stable ternary complex.
-
-
Possible Cause 2: Suboptimal Linker Conformation.
-
Troubleshooting Step: The flexibility of the PEG linker may be allowing for non-productive binding modes. Consider synthesizing PROTACs with more rigid linkers to pre-organize the molecule into a conformation that is more favorable for ternary complex formation.[16]
-
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.
Table 1: Effect of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC Linker (PEG Units) | DC50 (µM) | Dmax (%) | Cell Line | Key Observation |
| 0 (No PEG) | < 0.5 | > 90 | H661 | A short, direct linkage can be highly effective.[7] |
| 1 | > 5 | ~50 | H661 | A single PEG unit can significantly decrease degradation potency.[7] |
| 2 | > 5 | ~60 | H661 | Intermediate linker lengths may hinder optimal ternary complex formation.[7] |
| 4-5 | < 0.5 | Not Specified | H661 | Potency can be recovered with longer PEG linkers.[7] |
Table 2: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| < 12 | No degradation observed | - | A minimum linker length is required to induce degradation.[7] |
| 12-29 | Submicromolar | - | A range of longer linkers are effective.[7] |
| 21 | 3 | 96 | Optimal degradation observed with a 21-atom linker.[7] |
| 29 | 292 | 76 | A decrease in potency is seen with a very long linker.[7] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for assessing the degradation of a target protein following treatment with a PROTAC.[17][18]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general methodology for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[14][19]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the PROTAC and a series of concentrations of the target protein.
-
Inject these solutions over the E3 ligase surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka and kd) and the affinity (KD) of the ternary complex.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a cell-free assay to evaluate the passive permeability of a PROTAC.[11]
-
Preparation of the PAMPA Plate:
-
The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc.
-
Coat the filter of the donor plate with an artificial membrane solution (e.g., a lipid/dodecane mixture).
-
-
Assay Procedure:
-
Add the PROTAC solution (at a known concentration in a suitable buffer) to the wells of the donor plate.
-
Add buffer to the wells of the acceptor plate.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 5 to 18 hours) at room temperature.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PEG linker optimization.
Caption: Troubleshooting decision tree for PROTACs.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting low yield in PROTAC synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the chemical synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on addressing issues of low reaction yield and purification recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues related to low yields in PROTAC synthesis.
Q1: My final coupling reaction to link my two PROTAC halves is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yield in the final coupling step is a frequent challenge in PROTAC synthesis due to the often complex and sterically hindered nature of the fragments being joined. The two most common coupling strategies are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
Troubleshooting Amide Coupling:
Amide coupling is a robust and widely used method, but can be inefficient when coupling large and complex molecules.
-
Problem: Incomplete reaction or no product formation.
-
Possible Cause 1: Inefficient activation of the carboxylic acid. Standard coupling reagents like HATU or HBTU may not be sufficient for sterically hindered substrates.
-
Solution:
-
Increase the equivalents of the coupling reagent and base (e.g., DIPEA).
-
Switch to a more reactive coupling reagent such as T3P or explore the use of EDC with an additive like OxymaPure, which has been shown to be effective in challenging couplings.[1][2]
-
Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine component. This ensures the formation of the activated ester intermediate.[3]
-
-
-
Possible Cause 2: Poor solubility of starting materials. PROTAC fragments can have poor solubility in common reaction solvents like DMF or DCM, leading to a heterogeneous reaction mixture and low conversion.
-
Solution:
-
Screen different solvents or solvent mixtures (e.g., NMP, DMA, or DMSO). NMP has been shown to be an effective solvent for nanoscale amide couplings.[4]
-
Gently heat the reaction mixture to improve solubility, but monitor for potential degradation of starting materials or product.
-
-
-
Possible Cause 3: Side reactions. The coupling reagent can be consumed in unproductive pathways, especially if water is present in the reaction.
-
Solution:
-
Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and store coupling reagents in a desiccator.
-
Consider using a higher excess of the coupling reagent to compensate for any decomposition.
-
-
-
-
Problem: Multiple side products are observed.
-
Possible Cause: Lack of chemoselectivity. If your fragments have multiple reactive functional groups, side reactions can occur.
-
Solution:
-
Implement a protecting group strategy to mask reactive functionalities (e.g., other amines, hydroxyls, or carboxylic acids) that are not involved in the desired coupling reaction. Orthogonal protecting groups are crucial for complex syntheses.[5]
-
-
-
Troubleshooting Click Chemistry (CuAAC):
Click chemistry is known for its high efficiency and clean reaction profiles, often leading to higher yields compared to traditional amide coupling.[1][6][7]
-
Problem: Low conversion to the triazole product.
-
Possible Cause 1: Inactive catalyst. The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive.
-
Solution:
-
Use a Cu(I) source like CuI or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Possible Cause 2: Poor ligand choice for the copper catalyst. The ligand stabilizes the Cu(I) oxidation state and facilitates the reaction.
-
Solution:
-
Use a ligand such as TBTA or BTTAA to stabilize the Cu(I) catalyst.
-
-
-
Possible Cause 3: Impurities in starting materials. Trace impurities can poison the copper catalyst.
-
Solution:
-
Ensure the azide and alkyne starting materials are of high purity. If necessary, purify them before the click reaction.
-
-
-
Q2: I am losing a significant amount of my PROTAC during purification. How can I improve the recovery?
PROTACs are often large, lipophilic molecules that can be challenging to purify, leading to significant product loss. The most common purification methods are flash column chromatography on silica gel and reverse-phase HPLC.
Troubleshooting Silica Gel Chromatography:
-
Problem: The PROTAC is not eluting from the column or is smearing badly.
-
Possible Cause: Strong, irreversible adsorption to the silica. The acidic nature of silica gel can lead to strong binding of basic PROTACs or degradation of acid-sensitive compounds.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase.
-
Switch to a less acidic stationary phase like neutral alumina or use a bonded-phase silica (e.g., Diol).[8]
-
If the PROTAC is basic, consider adding a small percentage of ammonium hydroxide to the mobile phase to improve elution.
-
-
-
Possible Cause: Poor solubility in the mobile phase.
-
Solution:
-
Increase the polarity of the mobile phase. For very polar PROTACs, a mobile phase system like DCM/MeOH/NH₄OH might be necessary.
-
If solubility is a major issue, consider switching to reverse-phase chromatography.
-
-
-
Troubleshooting Reverse-Phase HPLC:
-
Problem: Low recovery of the purified PROTAC after lyophilization.
-
Possible Cause 1: The PROTAC is sticking to the C18 stationary phase. The hydrophobic nature of many PROTACs can lead to strong interactions with the reverse-phase column.
-
Solution:
-
Optimize the gradient elution method. A shallower gradient around the elution point of the PROTAC can improve peak shape and recovery.
-
Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA or formic acid) to improve the peak shape of ionizable compounds.
-
-
-
Possible Cause 2: The PROTAC is not fully redissolving after purification.
-
Solution:
-
After collecting the HPLC fractions, consider adding a small amount of an organic solvent like acetonitrile or DMSO to the collection tubes to aid in solubility before lyophilization.
-
When redissolving the lyophilized product, use a solvent you know the PROTAC is highly soluble in, even if it's not the final assay buffer. You can then perform a solvent exchange if necessary.
-
-
-
Quantitative Data Summary
The choice of synthetic strategy can significantly impact the final yield of a PROTAC. While direct head-to-head comparisons are rare in the literature, the available data suggests that click chemistry often provides higher yields for the final conjugation step compared to traditional amide coupling.
| Coupling Method | Typical Reagents | Reported Yield Range | Key Advantages | Common Challenges | Reference |
| Amide Coupling | HATU/DIPEA, EDC/HOBt, T3P | 10-60% | Well-established chemistry, stable amide bond. | Steric hindrance, side reactions, purification of byproducts. | [9][10][11] |
| Click Chemistry (CuAAC) | CuSO₄/NaAsc, CuI, Azide, Alkyne | 55-95% | High efficiency, clean reaction, bio-orthogonal. | Catalyst sensitivity to oxidation and impurities. | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol outlines a general method for the final coupling of a carboxylic acid-functionalized fragment and an amine-functionalized fragment to form a PROTAC.
Materials:
-
Carboxylic acid-functionalized PROTAC fragment (1.0 eq)
-
Amine-functionalized PROTAC fragment (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the carboxylic acid-functionalized PROTAC fragment.
-
Dissolve the fragment in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes.
-
Add DIPEA to the reaction mixture and stir for another 15 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized PROTAC fragment in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.
Visualizations
PROTAC Synthesis Workflow: Amide Coupling vs. Click Chemistry
Caption: A comparison of synthetic workflows for traditional amide coupling and click chemistry in PROTAC synthesis.
Troubleshooting Logic for Low Yield in Final Coupling Step
Caption: A logical workflow for troubleshooting low yield in the final PROTAC coupling reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC Solubility with Fmoc-N-amido-PEG2-alcohol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the hydrophilic linker, Fmoc-N-amido-PEG2-alcohol.
Troubleshooting Guide
Researchers may encounter several challenges when incorporating this compound into a PROTAC synthesis workflow. This guide addresses common issues in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield during the first coupling step (E3 ligand or POI ligand to the linker) | 1. Incomplete Fmoc deprotection: Residual Fmoc group on the linker's amine prevents coupling. 2. Poor activation of the carboxylic acid: The coupling reagents (e.g., HATU, HOBt) may be degraded. 3. Steric hindrance: The bulky nature of the ligand may hinder its approach to the linker. | 1. Confirm complete Fmoc deprotection: Use a Kaiser test or monitor the reaction by LC-MS. If incomplete, extend the deprotection time with 20% piperidine in DMF. 2. Use fresh coupling reagents: Ensure that HATU, HOBt, and other activators are fresh and anhydrous. 3. Optimize reaction conditions: Increase the reaction temperature or extend the reaction time. Consider using a different coupling agent that is more effective for sterically hindered substrates. |
| Formation of multiple byproducts | 1. Side reactions involving the linker's alcohol: The hydroxyl group may react with activated carboxylic acids. 2. Degradation of the PROTAC molecule: The complex PROTAC molecule may be unstable under the reaction or purification conditions. | 1. Protect the alcohol group: If side reactions are significant, consider protecting the hydroxyl group of the linker with a suitable protecting group (e.g., TBDMS) before coupling, followed by deprotection. 2. Use milder reaction conditions: Employ lower temperatures and shorter reaction times where possible. Purify the product promptly after the reaction is complete. |
| Difficulty in purifying the final PROTAC | 1. High polarity of the PEGylated PROTAC: The final product may adhere strongly to silica gel. 2. Co-elution of unreacted starting materials or byproducts: The polarity of the product may be similar to that of impurities. | 1. Use reverse-phase HPLC: For highly polar molecules, reverse-phase chromatography is often more effective than normal-phase silica gel chromatography.[1] 2. Optimize the purification gradient: A shallow gradient during HPLC can improve the separation of closely eluting compounds. |
| Final PROTAC exhibits poor solubility despite the PEG linker | 1. Insufficient length of the PEG linker: For some highly lipophilic PROTACs, a PEG2 linker may not be sufficient to significantly improve solubility. 2. Overall molecular properties: Other parts of the PROTAC molecule (warhead, E3 ligase ligand) may be overwhelmingly hydrophobic. | 1. Consider a longer PEG linker: Synthesize analogues with longer PEG chains (e.g., PEG4, PEG6) to increase hydrophilicity.[2] 2. Modify other components of the PROTAC: If possible, introduce more polar functional groups on the warhead or E3 ligase ligand. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound for improving PROTAC solubility.
Q1: Why should I use a PEG linker in my PROTAC?
A: PROTACs are often large, complex molecules that suffer from poor aqueous solubility, which can limit their therapeutic potential. Polyethylene glycol (PEG) linkers are hydrophilic and can significantly increase the water solubility of PROTACs, improving their drug-like properties.[3][4][5][6]
Q2: What are the advantages of using this compound specifically?
A: this compound offers a short, flexible, and hydrophilic spacer. The Fmoc-protected amine and the terminal alcohol provide orthogonal handles for a modular approach to PROTAC synthesis. The Fmoc group can be removed under basic conditions to reveal a primary amine for coupling, while the alcohol can be activated for reaction with another component.
Q3: How much of a solubility increase can I expect with a PEG2 linker?
A: The degree of solubility enhancement is dependent on the overall physicochemical properties of the PROTAC. While a PEG2 linker will increase hydrophilicity, the magnitude of the effect can vary. For highly lipophilic PROTACs, a longer PEG chain may be necessary to achieve the desired solubility.
Q4: Will the PEG linker negatively affect the permeability of my PROTAC?
A: There can be a trade-off between solubility and permeability. While PEG linkers increase solubility, their high polarity can sometimes reduce passive diffusion across cell membranes. However, the flexibility of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, which can aid in cell permeability.[7]
Q5: What are the standard conditions for Fmoc deprotection in this context?
A: The most common method for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in PROTAC synthesis and for assessing PROTAC solubility.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC where the E3 ligase ligand is first attached to the linker, followed by coupling to the protein of interest (POI) ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Activation of E3 Ligase Ligand: In an anhydrous solvent (e.g., DMF), dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add this compound (1.2 eq). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS (typically 2-4 hours).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker intermediate.
Step 2: Fmoc Deprotection and Coupling of POI Ligand
-
Fmoc Deprotection: Dissolve the purified E3 ligand-linker intermediate in DMF and add 20% piperidine. Stir at room temperature for 30 minutes to 1 hour. Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the deprotected intermediate with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Activation of POI Ligand: In a separate flask, activate the POI ligand containing a carboxylic acid using the same procedure as in Step 1.
-
Final Coupling: Add the deprotected E3 ligand-linker intermediate to the activated POI ligand solution. Stir at room temperature until the reaction is complete by LC-MS.
-
Final Purification: Purify the final PROTAC product using reverse-phase preparative HPLC to yield the desired high-purity compound.
Protocol 2: Measurement of PROTAC Solubility
This protocol describes a common method for determining the kinetic solubility of a PROTAC using HPLC-UV.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the purified PROTAC in 100% DMSO.
-
Serial Dilution: Create a series of dilutions of the PROTAC stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved PROTAC by HPLC-UV. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Visualizations
Below are diagrams generated using Graphviz to illustrate key workflows and concepts.
Caption: A typical workflow for the synthesis of a PROTAC using this compound.
Caption: How PEG linkers improve PROTAC solubility through increased hydrophilicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
Overcoming Steric Hindrance with Flexible PEG Linkers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of bioconjugation and drug development often involves overcoming significant hurdles, one of the most common being steric hindrance. The bulky nature of biomolecules can prevent efficient binding and interaction. Flexible Polyethylene Glycol (PEG) linkers have emerged as a powerful tool to mitigate these steric challenges, enhancing the stability, solubility, and overall efficacy of novel therapeutics.[1][2][][4] This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during your experiments.
Troubleshooting Guide
This guide addresses common problems researchers face when using PEG linkers to overcome steric hindrance.
Issue 1: Low Conjugation Efficiency or Poor Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance: The PEG linker may be too short to bridge the distance between the two molecules effectively, or the conjugation site on the biomolecule is in a sterically crowded region.[5] | - Use a longer PEG linker: Increasing the length of the PEG chain provides greater flexibility and reach.[5] - Optimize the linker-to-biomolecule molar ratio: A higher excess of the PEG linker may be necessary to drive the reaction to completion.[5] - Consider a different conjugation site: If possible, utilize site-directed mutagenesis to introduce a reactive group in a more accessible region of the biomolecule.[5] |
| Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly reduce conjugation efficiency.[5][6] | - Optimize pH: Ensure the reaction buffer pH is optimal for the specific reactive groups being used (e.g., pH 7.5-8.5 for NHS-PEG reactions, pH 6.5-7.5 for maleimide-thiol reactions).[1][6] - Adjust Temperature and Time: Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[5] Experiment with different incubation times and temperatures to find the optimal conditions for your specific system. |
| Hydrolysis of Functional Groups: Reactive groups like NHS esters are prone to hydrolysis, which deactivates the linker.[6] | - Use fresh reagents: Prepare solutions of reactive PEG linkers immediately before use. - Control pH: Avoid high pH conditions that accelerate the hydrolysis of NHS esters.[6] |
| Oxidation of Thiols (for maleimide chemistry): Cysteine residues can form disulfide bonds, rendering them unreactive towards maleimide linkers.[5] | - Reduce the biomolecule: Pre-treat your protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available for conjugation. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[5] |
Issue 2: Loss of Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| PEG Chain Obstructing the Active Site: The flexible PEG linker, while overcoming hindrance between the conjugated molecules, may itself block the active or binding site of the biomolecule.[7] | - Use a shorter PEG linker: A shorter linker may provide sufficient spacing without interfering with the active site.[6] - Protect the active site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[6] - Site-specific conjugation: If possible, conjugate the PEG linker to a site distant from the active or binding domain of the biomolecule.[7] |
| Conformational Changes: The conjugation process might induce changes in the biomolecule's three-dimensional structure, leading to reduced activity.[5] | - Characterize the conjugate's structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes.[5] - Optimize reaction conditions: Milder conditions, such as lower temperatures, may minimize the risk of denaturation.[5] |
| Increased Hydrodynamic Radius: The addition of a PEG chain increases the size of the molecule, which could sterically hinder its interaction with its target. | - Select an optimal PEG length: A balance must be struck. The linker should be long enough to overcome hindrance between the conjugated partners but not so long that it creates a new steric barrier.[5][8] |
Frequently Asked Questions (FAQs)
Q1: How do flexible PEG linkers help overcome steric hindrance?
A1: Flexible PEG linkers act as spacers, physically separating two conjugated molecules.[1][] This separation prevents the bulky structures of the molecules from clashing, allowing them to interact effectively with their respective targets. The flexibility of the PEG chain allows the conjugated molecules to orient themselves optimally for binding.[4]
Q2: What factors should I consider when choosing a PEG linker length?
A2: The optimal PEG linker length depends on the specific application and the molecules being conjugated.
-
Too short: A short linker may not provide enough separation, failing to overcome the steric hindrance.[5]
-
Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially blocking active sites or leading to other undesirable interactions.[5] It can also increase the overall size of the conjugate to a point where it hinders its function.[9][10] Generally, longer PEGs offer greater flexibility and are more effective at reducing steric hindrance, especially when linking large biomolecules.[1]
Q3: What is the difference between linear and branched PEG linkers?
A3:
-
Linear PEG linkers consist of a single, straight chain of PEG units. They are generally easier to synthesize and offer precise control over linker length.[2]
-
Branched PEG linkers have multiple PEG arms extending from a central core. They can offer superior shielding effects and a higher payload capacity for multivalent conjugation.[2]
Q4: What are common reactive groups used with PEG linkers for bioconjugation?
A4: The choice of reactive group depends on the available functional groups on your biomolecule. Common pairings include:
-
NHS esters: React with primary amines (e.g., lysine residues).[1]
-
Maleimides: React with free sulfhydryl groups (e.g., cysteine residues).[1][5]
-
Azides and Alkynes: Used in "click chemistry," offering high specificity and efficiency.[1]
Q5: How can I confirm that my bioconjugation with a PEG linker was successful?
A5: Several analytical techniques can be used to characterize your PEGylated conjugate:
-
SDS-PAGE: Will show a shift in the molecular weight of the protein after conjugation.[5]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Can determine the precise molecular weight of the conjugate, allowing you to calculate the number of PEG linkers attached.[5]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and can be used to purify the conjugate from unreacted molecules.[5]
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[5]
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[5]
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester functionalized PEG linker
-
Reaction Buffer: Amine-free buffer, pH 7.5-8.5 (e.g., HEPES, Bicarbonate)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., size exclusion chromatography column, dialysis tubing)
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer.
-
Prepare PEG Linker Solution: Immediately before use, dissolve the NHS-ester PEG linker in the Reaction Buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[5]
-
Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.[5]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and assess purity.[5]
Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (e.g., cysteine residue) on a protein.
Materials:
-
Protein with a free sulfhydryl group
-
Maleimide-functionalized PEG linker
-
Reaction Buffer: pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing Agent (if necessary): TCEP or DTT
-
Desalting column
-
Purification system
Procedure:
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are in a disulfide bond, reduce the protein with a reducing agent like TCEP or DTT.
-
Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This step is critical as the reducing agent will react with the maleimide.[5]
-
Prepare PEG Linker Solution: Immediately before use, dissolve the maleimide-PEG linker in the Reaction Buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted PEG linker by size exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and assess purity.
Data Presentation
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs
| Linker-Payload | PEG Length | Average DAR | Reference |
| Val-Cit-PABC-MMAE | PEG6 | ~7.8 | [11] |
| Val-Cit-PABC-MMAE | PEG12 | ~7.5 | [11] |
| Val-Cit-PABC-MMAE | PEG24 | ~7.2 | [11] |
| DTPM-Val-Ala-PABC-MMAE | No PEG | 2.1 | [11] |
| DTPM-Val-Ala-PABC-MMAE | PEG12 | 3.0 | [11] |
This table summarizes representative data showing how PEG length can influence the drug-to-antibody ratio (DAR). The effect can vary depending on the specific linker-payload chemistry.
Table 2: Effect of PEGylation on the Bioactivity of Staphylokinase (Sak)
| PEGylated Sak | PEG Size (kDa) | Relative Bioactivity (%) | Reference |
| Sak-mal5k (C-terminus) | 5 | ~75 | [7] |
| Sak-ald5k (N-terminus) | 5 | ~60 | [7] |
| Sak-mal20k (C-terminus) | 20 | ~50 | [7] |
| Sak-ald20k (N-terminus) | 20 | ~30 | [7] |
This table illustrates the impact of PEG chain length and conjugation site on the in vitro bioactivity of a therapeutic protein. Longer PEG chains and conjugation closer to the active site generally result in a greater loss of activity due to increased steric hindrance.[7]
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Fmoc-N-amido-PEG2-alcohol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Fmoc-N-amido-PEG2-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical linker molecule commonly used in bioconjugation and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a short polyethylene glycol (PEG) chain, which has an amide bond and a terminal alcohol group. Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[][2][3][4] The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions to allow for further chemical modifications.[5][6]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it at -20°C in a dry, well-ventilated place.[3][4][5][7] It is also advisable to keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[8] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is a good practice.
Q3: What are the main stability concerns for this compound?
The primary stability concerns for this compound revolve around the lability of the Fmoc protecting group and the potential for hydrolysis of the amide bond. The Fmoc group is sensitive to basic conditions and can also be cleaved thermally. The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions.
Q4: Under what conditions can the Fmoc group be unintentionally cleaved?
Unintentional cleavage of the Fmoc group can occur under several conditions:
-
Basic Conditions: Exposure to bases, particularly primary and secondary amines (e.g., piperidine, morpholine), will rapidly cleave the Fmoc group.[9][10] Even mildly basic conditions can lead to gradual degradation. Autocatalytic decomposition has been observed in slightly basic environments.[11]
-
Elevated Temperatures: The Fmoc group can be cleaved thermally, with studies showing cleavage occurring at temperatures as low as 120°C, especially in polar aprotic solvents like DMSO.[2][11][12][13]
-
Hydrogenolysis: While generally considered stable to acid, the Fmoc group's stability towards hydrogenolysis is debated and should be evaluated on a case-by-case basis.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected deprotection of the Fmoc group during a reaction. | The reaction conditions are too basic. | - Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. - Avoid the use of primary and secondary amine bases. If a base is necessary, consider a hindered tertiary amine like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.[9] |
| The reaction temperature is too high. | - If possible, run the reaction at a lower temperature. - Be aware that prolonged heating, even at moderately elevated temperatures, can lead to Fmoc cleavage. | |
| Low yield or presence of impurities after a reaction. | Degradation of this compound during the reaction or workup. | - Analyze the crude reaction mixture by LC-MS or TLC to identify potential degradation products. - If amide bond hydrolysis is suspected, avoid strongly acidic or basic workup conditions. - Ensure all solvents and reagents are pure and dry. |
| Incomplete reaction when coupling a molecule to the deprotected amine. | Incomplete Fmoc deprotection prior to the coupling step. | - Ensure complete deprotection by using standard protocols (e.g., 20% piperidine in DMF).[14] - Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the coupling reaction. |
| Compound degradation during storage. | Improper storage conditions. | - Store the compound at -20°C under a dry, inert atmosphere.[3][4][5][7] - Avoid repeated freeze-thaw cycles of solutions. Prepare single-use aliquots if the compound is dissolved in a solvent. |
Stability and Degradation Pathways
Fmoc Group Stability
The stability of the Fmoc group is highly dependent on the pH and temperature of the environment.
| Condition | Stability | Degradation Products |
| Acidic (e.g., TFA) | Generally Stable | - |
| Basic (e.g., Piperidine) | Labile | Dibenzofulvene (DBF) and the free amine |
| Neutral | Generally Stable | - |
| Elevated Temperature (>100°C) | Potentially Labile | Dibenzofulvene (DBF) and the free amine |
-
Fmoc Deprotection Mechanism: The cleavage of the Fmoc group in the presence of a base proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.
Caption: Mechanism of Fmoc deprotection by a base.
Amide Bond Stability
The amide bond in this compound is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure and elevated temperatures.
| Condition | Stability | Potential Degradation Products |
| Strongly Acidic (e.g., conc. HCl) | Potentially Labile | Fmoc-protected amine and the corresponding carboxylic acid |
| Strongly Basic (e.g., conc. NaOH) | Potentially Labile | Fluorenylmethanol, CO2, the free amine, and the corresponding alcohol |
| Neutral | Stable | - |
Experimental Protocols
Protocol 1: Fmoc Deprotection in Solution
This protocol describes the removal of the Fmoc group from this compound in a solution phase.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Caption: Experimental workflow for Fmoc deprotection.
Protocol 2: Stability Testing of this compound
This protocol provides a general method for assessing the stability of this compound under different conditions.
Materials:
-
This compound
-
A panel of relevant solvents (e.g., DMF, DMSO, acetonitrile, water)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
LC-MS system for degradation product identification
Procedure:
-
Prepare stock solutions of this compound in the chosen solvents and buffers at a known concentration.
-
Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., room temperature, 40°C, under light, etc.).
-
At each time point (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each condition.
-
Analyze the samples by HPLC to quantify the amount of remaining this compound. Use a calibration curve for accurate quantification.
-
Analyze the samples by LC-MS to identify any degradation products that may have formed.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Caption: Workflow for stability testing of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Fmoc-PEG2-alcohol, 299430-87-8 | BroadPharm [broadpharm.com]
- 6. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 7. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [m.polyethyleneglycolpeg.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. chempep.com [chempep.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chimia.ch [chimia.ch]
- 12. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Side Reactions in Fmoc Deprotection of PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of Polyethylene Glycol (PEG) linkers and PEGylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Fmoc deprotection of PEG linkers and PEGylated peptides?
A1: The primary side reactions are similar to those in standard solid-phase peptide synthesis (SPPS), but their incidence can be influenced by the presence of the PEG chain. These include:
-
Aspartimide Formation: Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, this intramolecular cyclization can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[1][2]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with N-terminal Proline or Glycine, leading to the cleavage of the dipeptide from the resin and a loss of yield.[3][4][5]
-
Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc deprotection is scavenged by piperidine to form a stable adduct.[6] However, piperidine can also react with certain amino acid side chains, such as the formation of 3-(1-piperidinyl)alanine from Cysteine residues.[7]
-
Deletion Sequences: Incomplete Fmoc deprotection, often exacerbated by peptide aggregation which can be influenced by the PEG linker, results in the failure of the next amino acid to couple, leading to peptides missing one or more residues.[6]
-
Racemization: Base-mediated epimerization can occur, particularly at the C-terminal residue and at residues prone to racemization like Cysteine and Histidine.
Q2: How does the PEG linker itself influence these side reactions?
A2: The PEG linker can modulate side reactions in several ways:
-
Steric Hindrance: The bulky nature of the PEG chain can sometimes sterically hinder the approach of the deprotection reagent to the Fmoc group, potentially leading to incomplete deprotection if reaction times are not optimized.
-
Aggregation: While PEGylation is often employed to increase solubility, long or poorly solvated PEG chains, or the peptide sequence itself, can lead to on-resin aggregation. This can physically block reagent access to reaction sites, causing incomplete deprotection and coupling.[8] PEG-polystyrene (PEG-PS) supports have been shown to minimize some side reactions by improving solvation.[7]
-
Reaction Kinetics: The microenvironment around the growing peptide chain can be altered by the PEG linker, potentially affecting the rates of both the desired deprotection reaction and undesired side reactions.
Q3: Can I monitor the Fmoc deprotection reaction in real-time?
A3: Yes, UV-Vis spectroscopy is a common and effective method for real-time monitoring. The dibenzofulvene-piperidine adduct formed during deprotection has a characteristic UV absorbance maximum around 301-312 nm. By monitoring the absorbance of the solution flowing from the reactor, you can track the progress of the deprotection and ensure it goes to completion.[9][10][11] This is a feature often used in automated peptide synthesizers to extend deprotection times for "difficult" sequences.[9]
Troubleshooting Guides
Problem 1: HPLC analysis of my PEGylated peptide shows significant byproducts with the same mass as the desired product.
This issue is often indicative of aspartimide formation , which leads to the formation of iso-aspartyl peptides that are isomeric with the target peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
Preventative Strategies for Aspartimide Formation:
| Strategy | Description | Key Considerations |
| Use Alternative Bases | Weaker bases like piperazine are less prone to inducing aspartimide formation compared to piperidine. | Deprotection times may need to be extended. |
| Acidic Additives | Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation. | HOBt is an explosive when fully anhydrous. |
| Sterically Hindered Protecting Groups | Using bulkier protecting groups on the aspartic acid side chain, such as O-3-methyl-pent-3-yl (OMpe), can physically block the intramolecular cyclization. | These specialized amino acid derivatives are more expensive. |
| Backbone Protection | Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following the aspartic acid can completely prevent aspartimide formation. | Coupling to the Dmb-protected amino acid can be challenging. |
Quantitative Comparison of Deprotection Reagents on Aspartimide Formation:
| Deprotection Reagent | Peptide Sequence | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | VKDGYI | 17 | [12] |
| 25% Dipropylamine in DMF | VKDGYI | Significantly reduced vs. Piperidine | [12] |
| 5% Piperazine + 2% DBU in DMF | VKDGYI | Lower than Piperidine | [12] |
| 20% Piperidine in DMF | ABRF1992 peptide | 8 | [13] |
Problem 2: My peptide synthesis has a low yield, and I detect the cleaved dipeptide in the wash solutions.
This is a classic sign of diketopiperazine (DKP) formation .
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Strategies to Minimize Diketopiperazine Formation:
| Strategy | Description | Key Considerations |
| Resin Choice | Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation. | Loading of the first amino acid is performed differently than on Wang or Rink Amide resins. |
| Protocol Modification | Immediately couple the third amino acid after the deprotection of the second residue to minimize the time the free N-terminal amine is available for cyclization. | Requires careful manual synthesis or a flexible automated synthesizer program. |
| Alternative Deprotection Reagents | Using a combination of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[5] | DBU is a very strong, non-nucleophilic base and can promote other side reactions if not used carefully. |
Quantitative Data on DKP Formation with Different Deprotection Reagents:
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8 | [5] |
| 5% Piperazine in NMP | <4 | [5] |
| 2% DBU, 5% Piperazine in NMP | 3.6 | [5] |
Problem 3: My crude PEGylated peptide shows a significant peak corresponding to one or more missing amino acids.
This points to incomplete Fmoc deprotection , leading to the formation of deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Strategies to Overcome Incomplete Deprotection:
| Strategy | Description | Key Considerations |
| Extended Deprotection | For difficult sequences, extending the deprotection time or performing a double deprotection can improve Fmoc removal. | Longer exposure to basic conditions can increase the risk of other side reactions like aspartimide formation. |
| Stronger Base Cocktails | Using a stronger, non-nucleophilic base like DBU can be effective for deprotecting aggregated sequences. A small amount of piperidine is often included to scavenge the DBF byproduct.[14] | DBU is a very strong base and can catalyze other side reactions. It should not be used with Asp-containing peptides.[14] |
| Improved Solvation | Switching to a PEG-based resin can improve the solvation of the growing peptide chain, reducing aggregation and improving reagent access. | May require different loading and cleavage protocols. |
| Microwave Synthesis | Microwave-assisted SPPS can accelerate both coupling and deprotection steps and help to disrupt aggregation. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of the Fmoc deprotection step.[9]
Materials:
-
Peptide-resin after Fmoc deprotection
-
N,N-Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvette
-
Volumetric flask (e.g., 10 mL)
Procedure:
-
After the Fmoc deprotection step, collect the piperidine solution containing the dibenzofulvene-piperidine adduct in a volumetric flask of known volume.
-
Dilute the solution to the mark with DMF.
-
Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 301 nm, using DMF as a blank.
-
The concentration of the adduct, and thus the amount of Fmoc group removed, can be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[10][11]
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This is a qualitative test to confirm the completion of the Fmoc deprotection (presence of a free amine) or the completion of a coupling reaction (absence of a free amine).[15][16][17][18]
Materials:
-
Resin beads from the synthesis
-
Test tubes
-
Heating block or water bath at 110-120°C
-
Kaiser Test Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a clean test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue Color: Positive result, indicating the presence of free primary amines (deprotection is complete).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (coupling is complete).
-
Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.
-
Protocol 3: General HPLC Method for Crude Peptide Analysis
This protocol provides a starting point for the analysis of crude PEGylated peptides and the detection of side products.
Materials:
-
Crude peptide sample, cleaved from the resin and dried.
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a small amount of mobile phase A, or water/acetonitrile mixture).
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of mobile phase B into mobile phase A. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Analyze the resulting chromatogram to identify the main product peak and any impurity peaks. Mass spectrometry should be used to identify the mass of the species in each peak to confirm the presence of deletion sequences, adducts, or other side products.
Signaling Pathways and Workflows
Fmoc Deprotection Mechanism:
Caption: The two-step mechanism of Fmoc deprotection by piperidine.
Aspartimide Formation Mechanism:
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. mesalabs.com [mesalabs.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fiveable.me [fiveable.me]
Technical Support Center: Optimizing PROTAC Efficacy via Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis Targeting Chimeras (PROTACs) through linker modification.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve.[1][2] This occurs because the high concentration of PROTACs favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase).[1][3]
Mitigation Strategies:
-
Full Dose-Response Curve: Test a wide range of PROTAC concentrations to fully characterize the dose-response relationship and confirm the presence of a hook effect.[1]
-
Ternary Complex Assays: Utilize biophysical assays like TR-FRET or AlphaLISA to assess ternary complex formation, which will also exhibit a bell-shaped curve in the presence of a hook effect.[1]
-
Linker Optimization: A more stable ternary complex can lessen the hook effect.[1] Modifying the linker to improve the stability of the ternary complex is a key strategy.[1][4]
Q2: My PROTAC shows poor or no target degradation. What are the potential causes and troubleshooting steps?
Several factors can lead to a lack of degradation. A systematic troubleshooting approach is crucial.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[5] Modify the linker to enhance permeability by incorporating features that favor cell uptake, such as replacing ether oxygens with methylene groups to reduce polar surface area or using prodrug strategies to mask polar groups.[5][][7] |
| Inefficient Ternary Complex Formation | The linker may not be optimal for facilitating a stable and productive ternary complex.[8] Systematically vary the linker's length, composition, and attachment points.[5][9] Use biophysical assays to confirm ternary complex formation.[5] |
| Non-productive Ternary Complex | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[5] Perform an in-cell or in vitro ubiquitination assay to verify target ubiquitination.[5] If ubiquitination is absent, redesign the linker.[5] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium.[5] Assess the stability of your PROTAC in the experimental media over time.[5] |
| Incorrect Attachment Points | The linker's connection points on the warhead and E3 ligase ligand (exit vectors) are critical.[10] The linker should be attached at a solvent-exposed region and should not disrupt the key binding interactions of the ligands.[10][] |
Q3: How can I improve the selectivity of my PROTAC by modifying the linker?
Off-target effects can occur if the PROTAC degrades proteins other than the intended target.[5]
Strategies to Enhance Selectivity:
-
Modify the Linker: The linker's length and composition influence the conformation of the ternary complex, which can affect which proteins are presented for ubiquitination.[5] Systematic variation of the linker can improve selectivity.[5][9] For instance, a single ethylene glycol unit extension in a lapatinib-based PROTAC abolished HER2 degradation while maintaining EGFR degradation.[9]
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest.[5]
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.[5]
Q4: What are the key considerations when choosing a linker type (flexible vs. rigid)?
The choice between a flexible and rigid linker is a critical aspect of PROTAC design.[10]
| Linker Type | Advantages | Disadvantages |
| Flexible (e.g., PEG, Alkyl chains) | - Synthetically accessible and easy to modify.[10] - Conformational flexibility can increase the probability of forming a productive ternary complex.[10] - PEG linkers can improve solubility.[10] | - High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[9][10] |
| Rigid (e.g., heterocycles, alkynes) | - Can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency.[8] - May offer more favorable physicochemical properties.[9] | - Less conformational freedom might hinder the formation of a productive ternary complex if the geometry is not optimal. |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a fluorescence polarization (FP) assay.
Fluorescence polarization is used to assess the binding of a fluorescently labeled PROTAC to its target protein or E3 ligase and to study ternary complex formation.[1]
| Possible Cause | Troubleshooting Step |
| Fluorophore-Related Issues | If the fluorescent linker is too flexible, the fluorophore's rotation may not be sufficiently restricted upon binding, leading to a small change in polarization (the "propeller effect").[1] Consider using a more rigid linker or a different fluorophore.[1] |
| Impure Components | Impurities in the protein or PROTAC preparations can interfere with the assay.[1] Ensure all components are highly purified.[1] |
Quantitative Data on Linker Modification
Systematic modification of the linker is crucial for optimizing PROTAC efficacy. The following tables summarize quantitative data from various studies.
Table 1: Effect of Linker Length on PROTAC Activity for BRD4 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 12 | >1000 | <20 | [9] |
| PROTAC B | 15 | 150 | 85 | [9] |
| PROTAC C | 21 | 3 | 96 | [9] |
| PROTAC D | 29 | 292 | 76 | [9] |
Table 2: Impact of Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα-PROTAC 1 | 12 | >500 | ~30 | [12] |
| ERα-PROTAC 2 | 16 | 25 | >90 | [12] |
| ERα-PROTAC 3 | 20 | 200 | ~60 | [12] |
Table 3: Influence of Linker Composition on Cell Permeability of VHL PROTACs
| PROTAC | Linker Composition | In Cellulo / In Vitro Potency Ratio (Permeability Surrogate) | Permeability Classification | Reference |
| PROTAC 1 | PEG-based | High | Low | [13] |
| PROTAC 2 | Alkyl-based | Low | High | [13] |
| PROTAC 9 | Hybrid | Low | High | [13] |
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[14][15]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[15] Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[5] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate with a primary antibody against the target protein.[5]
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[5]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[5]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[5]
-
Normalize the target protein band intensity to the loading control.[5]
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5][16]
-
2. Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the ternary complex in a homogeneous format.[1]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.[1]
-
PROTAC Addition: Add the serially diluted PROTAC to the wells.
-
TR-FRET Reagent Addition: Add the TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents.[1]
-
Incubation: Incubate at room temperature for a specified time.[1]
-
Measurement: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. An increase in the signal indicates ternary complex formation.
3. Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[5]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[5]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[5]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[5]
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot, probing with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[5]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A workflow for the iterative optimization of PROTAC linkers.
Caption: The relationship between linker properties and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the Cell Membrane: A Technical Guide to Enhancing PROTAC Permeability with PEG Linkers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers. Addressing common experimental hurdles, this resource offers detailed protocols and quantitative data to facilitate the rational design of next-generation protein degraders.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are large, heterobifunctional molecules, often with high molecular weight and polar surface area.[1][2] These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[3] Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, limiting their access to intracellular targets and overall therapeutic efficacy.[1][4]
Q2: How do PEG linkers influence the cell permeability of PROTACs?
A2: The role of PEG linkers in PROTAC cell permeability is multifaceted and involves a delicate balance of physicochemical properties.[5]
-
Increased Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of the PROTAC molecule.[5][6] This is crucial for formulation and can improve absorption.[5][7]
-
Conformational Flexibility: PEG linkers are more flexible than their alkyl counterparts, allowing the PROTAC to adopt folded conformations.[5][8] This "chameleonic" behavior can shield the polar surface area of the molecule, presenting a less polar and more compact structure to the cell membrane, which can facilitate passage.[5][9][10]
-
Potential for Reduced Permeability: While beneficial for solubility, the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipid bilayer.[5] Furthermore, excessively long PEG chains can lead to decreased cellular uptake.[5]
Q3: What is the optimal PEG linker length for maximizing cell permeability?
A3: There is no universal optimal PEG linker length; it must be empirically determined for each PROTAC system.[5] However, studies have shown that shorter linkers generally lead to more permeable compounds.[11][12] Increasing the number of PEG units can reduce permeability. For instance, in one study, adding one or two PEG units to a linker halved the compound's permeability.[11]
Q4: Can modifying a PEG linker with other chemical moieties improve permeability?
A4: Yes, incorporating different chemical groups into or alongside a PEG linker is a common strategy to enhance cell permeability. Replacing a portion of the flexible PEG chain with more rigid structures like piperazine, piperidine, or phenyl rings can improve permeability.[2][13] These modifications can also enhance metabolic stability.[13] Another approach is the bioisosteric replacement of an amide bond with a less polar ester, which has been shown to improve both physicochemical properties and bioactivity.[3]
Q5: Are there alternatives to PEG linkers for improving PROTAC permeability?
A5: Yes, while PEG linkers are widely used, other linker types are also employed. Alkyl linkers, for example, are more hydrophobic and can enhance membrane permeability.[] Some studies have shown that at matched lipophilicity, alkyl-linked PROTACs outperform their PEGylated counterparts in permeability assays.[] However, the choice of linker is highly dependent on the specific PROTAC and its target.
Troubleshooting Guides
Problem 1: Low or no target degradation observed in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Calculate properties like cLogP and topological polar surface area (TPSA).[15] 2. Perform Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantify cell permeability.[1][16] 3. Modify the Linker: Synthesize analogs with shorter PEG linkers or replace a portion of the PEG chain with more lipophilic moieties.[11][13] |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: The distance between the target protein and the E3 ligase is critical. Synthesize PROTACs with different PEG linker lengths to find the optimal spacing for stable ternary complex formation.[8] 2. Biophysical Assays: Use techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.[15][17] |
| PROTAC Efflux | 1. Use Efflux Inhibitors: In your cellular assays, co-administer your PROTAC with known efflux pump inhibitors to see if target degradation is restored. 2. Cell Line Selection: Use cell lines with varying expression levels of efflux transporters (e.g., Caco-2, MDR1-MDCK) to assess if your PROTAC is a substrate.[18] |
Problem 2: High in vitro potency but low in vivo efficacy.
| Possible Cause | Troubleshooting Steps |
| Poor Metabolic Stability | 1. Incorporate Rigid Moieties: Replace parts of the flexible PEG linker with more metabolically stable groups like piperazine or triazole rings.[13] 2. In Vitro Metabolism Studies: Assess the stability of your PROTAC in liver microsomes or plasma. |
| Low Oral Bioavailability | 1. Improve Permeability: Employ strategies outlined in Problem 1 to enhance cell permeability. 2. Formulation Strategies: Investigate advanced formulation techniques such as amorphous solid dispersions to improve solubility and absorption.[19] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[16] |
Quantitative Data Summary
The following tables summarize the impact of PEG linker modifications on the physicochemical and biological properties of PROTACs.
Table 1: Impact of PEG Linker Length on PROTAC Permeability
| PROTAC Series | Linker Composition | Apparent Permeability (Pe) (x 10-6 cm/s) | Reference |
| MZ Series | 2-unit PEG | 0.6 | [11] |
| 3-unit PEG | 0.03 | [11] | |
| AT Series | 1-unit PEG | ~0.005 | [11][12] |
| 2-unit PEG | ~0.0025 | [11][12] | |
| CM/CMP Series | 2-unit PEG | ~0.004 | [11][12] |
| 4-unit PEG | ~0.002 | [11][12] |
Data is illustrative and compiled from published studies.
Table 2: Physicochemical Properties of PROTACs with Varying Linkers
| PROTAC | Linker Type | cLogP | TPSA (Å2) | HBD | HBA | Reference |
| Illustrative PROTAC A | PEG3 | 2.5 | 150 | 4 | 10 | [5] |
| Illustrative PROTAC B | Alkyl-C8 | 4.8 | 120 | 4 | 6 | [5] |
| Illustrative PROTAC C | PEG2-Phenyl | 3.7 | 140 | 4 | 9 | [5] |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[5]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[1][11]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC compound
-
UV-Vis plate reader
Procedure:
-
Prepare the Donor Plate: Add the phospholipid solution to each well of the filter plate to create the artificial membrane.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare the PROTAC Solution: Dissolve the PROTAC compound in PBS to a known concentration.
-
Assemble the Assay: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Add PROTAC to Donor Plate: Add the PROTAC solution to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Measurement: After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal epithelium.[1][16] This assay assesses both passive diffusion and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side. This is done to assess active efflux.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the acceptor compartment.
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters.
Visualizing Key Concepts and Workflows
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. scispace.com [scispace.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. aragen.com [aragen.com]
- 19. mdpi.com [mdpi.com]
Fmoc-N-amido-PEG2-alcohol storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Fmoc-N-amido-PEG2-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions. The hydroxyl group can be further functionalized, for example, by activation for coupling to a carboxylic acid or by conversion to other functional groups.
Its primary applications are in:
-
PROTAC (Proteolysis Targeting Chimera) synthesis: It serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2]
-
Peptide synthesis and modification: The PEG spacer can be incorporated into peptides to improve their solubility and pharmacokinetic properties.
-
Bioconjugation: It is used to link biomolecules, such as proteins, antibodies, or oligonucleotides, to other molecules, including fluorescent dyes, drugs, or solid supports.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Duration |
| Temperature | -20°C | Long-term (up to 3 years in powder form)[3] |
| 4°C | Short-term (up to 2 years in powder form)[3] | |
| -80°C (in solvent) | Up to 6 months[3] | |
| -20°C (in solvent) | Up to 1 month[3] | |
| Atmosphere | In a dry, well-ventilated place. | |
| Container | Tightly closed container. |
Q3: How should I handle this compound safely?
Standard laboratory safety protocols should be followed when handling this reagent. Key handling practices include:
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles with side-shields, and a lab coat.
-
Avoid Dust Formation: Handle the solid carefully to minimize dust generation.
-
Incompatible Materials: Store away from incompatible materials and foodstuff containers.[4]
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
Q: I am observing incomplete removal of the Fmoc group during my synthesis. What could be the cause and how can I fix it?
A: Incomplete Fmoc deprotection is a common issue that can lead to truncated or failed sequences. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Degraded Deprotection Reagent: The piperidine solution used for deprotection can degrade over time.
-
Solution: Always use freshly prepared 20% piperidine in DMF.
-
-
Insufficient Reaction Time or Temperature: The standard deprotection time may not be sufficient for all sequences.
-
Solution: Increase the deprotection time or perform a second deprotection step. Gentle heating can also be applied, but should be done cautiously to avoid side reactions.
-
-
Steric Hindrance: The peptide sequence itself, especially with bulky amino acids near the N-terminus, can sterically hinder the access of the deprotection reagent.
-
Solution: Consider using a stronger deprotection cocktail, for example, by adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.
-
-
Poor Resin Swelling: If the solid support is not properly swelled, the peptide chains can be too close, preventing efficient reagent penetration.
-
Solution: Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF or NMP) before deprotection.
-
Below is a troubleshooting workflow for incomplete Fmoc deprotection:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Issue 2: Low Yield in Conjugation Reactions
Q: I am getting a low yield in my conjugation reaction using this compound. What are the possible reasons?
A: Low conjugation yields can be attributed to several factors related to the reagents, reaction conditions, and the molecules being conjugated.
Potential Causes and Solutions:
-
Inefficient Activation of the Hydroxyl Group: If you are activating the terminal alcohol for conjugation to a carboxylic acid, the activation step may be incomplete.
-
Solution: Ensure you are using fresh activating agents (e.g., MsCl, TsCl) and appropriate reaction conditions (e.g., anhydrous solvent, inert atmosphere).
-
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for many conjugation chemistries.
-
Solution: Optimize the pH of your reaction buffer. For example, NHS ester reactions are typically more efficient at a slightly basic pH (7.2-8.5).
-
-
Steric Hindrance: The biomolecule you are trying to conjugate may have its reactive groups in a sterically hindered position.
-
Solution: The PEG2 spacer in this compound is relatively short. Consider using a longer PEG linker to provide more distance between the molecules.
-
-
Hydrolysis of Activated Intermediates: Activated species, such as NHS esters, are susceptible to hydrolysis.
-
Solution: Perform the conjugation reaction as soon as possible after activating the linker and ensure your solvents are anhydrous.
-
Experimental Protocols
General Protocol for Fmoc Deprotection and Subsequent Amide Coupling
This protocol outlines the general steps for removing the Fmoc group and then coupling the free amine to a carboxylic acid.
Materials:
-
This compound conjugated to a solid support or another molecule.
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF).
-
Carboxylic acid to be coupled.
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF.
-
Washing solvents: DMF, Dichloromethane (DCM).
Procedure:
-
Swelling: Swell the resin-bound substrate in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove residual piperidine.
-
-
Amide Coupling:
-
In a separate vial, dissolve the carboxylic acid (2 equivalents relative to the amine) and HBTU (1.95 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation:
-
A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.
-
Signaling Pathways and Workflows
Conceptual Workflow of PROTAC Action
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC molecule.
Caption: Conceptual workflow of PROTAC-mediated protein degradation.
References
Validation & Comparative
A Comparative Guide to Fmoc-N-amido-PEG2-alcohol and Fmoc-N-amido-PEG4-acid for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains are highly valued for their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between conjugated moieties. This guide presents a detailed comparison of two commonly utilized heterobifunctional PEG linkers: Fmoc-N-amido-PEG2-alcohol and Fmoc-N-amido-PEG4-acid.
Executive Summary
This compound and Fmoc-N-amido-PEG4-acid are both valuable tools in bioconjugation, each offering distinct advantages depending on the specific application. The primary differences lie in the length of their PEG chains and their terminal functional groups, which in turn dictate their reactivity and influence the physicochemical properties of the resulting conjugate.
-
This compound , with its shorter PEG chain and terminal hydroxyl group, is suited for applications where a more compact and less flexible linker is desired. The hydroxyl group allows for conjugation through esterification or etherification, providing an alternative to the more common amide bond formation.
-
Fmoc-N-amido-PEG4-acid , featuring a longer PEG chain and a terminal carboxylic acid, offers increased hydrophilicity and greater spatial separation. The carboxylic acid is readily activated for efficient amide bond formation with primary amines, a widely used and robust conjugation strategy.
The optimal choice between these two linkers is highly dependent on the specific requirements of the target protein and the overall design of the bioconjugate, necessitating empirical evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Fmoc-N-amido-PEG4-acid is presented in the table below. These properties are crucial for understanding the behavior of these linkers in different solvent systems and their impact on the overall characteristics of the final bioconjugate.
| Property | This compound | Fmoc-N-amido-PEG4-acid |
| Molecular Formula | C₁₉H₂₁NO₄ | C₂₆H₃₃NO₈ |
| Molecular Weight | 327.38 g/mol | 487.54 g/mol |
| CAS Number | 299430-87-8 | 557756-85-1 |
| PEG Chain Length | 2 ethylene glycol units | 4 ethylene glycol units |
| Terminal Functional Group | Alcohol (-OH) | Carboxylic Acid (-COOH) |
| Purity | Typically ≥95% | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM | Soluble in organic solvents such as DMSO, DMF, and DCM. The longer PEG chain generally imparts greater aqueous solubility to the conjugate.[1][2][3] |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Performance Comparison and Applications
The choice between this compound and Fmoc-N-amido-PEG4-acid has significant implications for the performance of the resulting bioconjugate.
Impact of PEG Chain Length
The length of the PEG linker is a critical parameter in the design of PROTACs and other bioconjugates.[4][][6]
-
Flexibility and Ternary Complex Formation: In PROTACs, the linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][7] A shorter PEG2 linker will be more rigid and may be advantageous in systems where the binding pockets of the target protein and E3 ligase are in close proximity. Conversely, the longer and more flexible PEG4 linker can span greater distances and may be necessary for targets with less accessible binding sites.[] However, excessively long linkers can introduce too much flexibility, leading to an entropic penalty that can destabilize the ternary complex.[]
-
Solubility and Hydrophilicity: PEGylation is a well-established method for increasing the hydrophilicity and aqueous solubility of molecules.[9][10][11][12] The longer PEG4 chain in Fmoc-N-amido-PEG4-acid will generally impart a greater degree of hydrophilicity to the final conjugate compared to the PEG2 chain. This can be particularly beneficial when working with hydrophobic payloads or proteins, as it can help to prevent aggregation and improve the pharmacokinetic profile of the molecule.[9][13][14]
Impact of Terminal Functional Group
The terminal alcohol and carboxylic acid groups offer different synthetic routes for conjugation.
-
This compound: The terminal hydroxyl group can be conjugated to a carboxylic acid on a payload or biomolecule via an ester linkage . This is typically achieved using coupling reagents such as DCC or EDC. Alternatively, it can be converted to a more reactive functional group, or used in etherification reactions. The resulting ester bond may be susceptible to hydrolysis in vivo, which could be exploited for controlled drug release.
-
Fmoc-N-amido-PEG4-acid: The terminal carboxylic acid is most commonly conjugated to a primary amine on a payload or biomolecule to form a stable amide bond .[1][3] This reaction is highly efficient and is typically mediated by activating agents like HATU or HBTU, or through the formation of an active ester, such as an NHS ester. Amide bonds are generally very stable in physiological conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the application of these linkers.
Protocol 1: Amide Bond Formation using Fmoc-N-amido-PEG4-acid
This protocol describes the conjugation of Fmoc-N-amido-PEG4-acid to a payload containing a primary amine.
Materials:
-
Fmoc-N-amido-PEG4-acid
-
Amine-containing payload
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve Fmoc-N-amido-PEG4-acid (1 equivalent) and the amine-containing payload (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative HPLC to obtain the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Ester Bond Formation using this compound
This protocol outlines the conjugation of this compound to a payload containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing payload (1 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling: Add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea will form. Monitor the reaction progress by LC-MS.
-
Filtration and Purification: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 3: Western Blotting for PROTAC-mediated Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC synthesized using either of the PEG linkers.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with either this compound or Fmoc-N-amido-PEG4-acid
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
PROTAC Mechanism of Action
References
- 1. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Crucial Balancing Act: Comparing PEG Linker Lengths for Optimal PROTAC Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of their success. A critical component in this design is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a pivotal parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][2]
This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to aid in the rational design and optimization of these novel therapeutics.
The Goldilocks Principle of Linker Design: Not Too Short, Not Too Long
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's efficacy. Its length governs the geometry of the ternary complex, which is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.
-
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This inability to form a stable ternary complex results in diminished or no degradation activity.[1]
-
A linker that is too long may result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer. This can also lead to an increased "hook effect," where at high concentrations, the PROTAC preferentially forms binary complexes with either the target or the E3 ligase, reducing the concentration of the productive ternary complex.[3]
-
An optimal linker length facilitates the formation of a stable and productive ternary complex, positioning the E3 ligase in a favorable orientation to ubiquitinate the target protein, leading to potent and efficient degradation.[1][2]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations.[1][2] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Cell Line | Linker Length (PEG units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | H661 | 0 | ~5 | < 500 | Not Reported | [1] |
| BRD4 | CRBN | H661 | 1 | ~8 | > 5000 | Not Reported | [1] |
| BRD4 | CRBN | H661 | 2 | ~11 | > 5000 | Not Reported | [1] |
| BRD4 | CRBN | H661 | 4 | ~17 | < 500 | Not Reported | [1] |
| BRD4 | CRBN | H661 | 5 | ~20 | < 500 | Not Reported | [1] |
| ERα | VHL | MCF-7 | ~3 | 12 | ~50 | ~75 | [1] |
| ERα | VHL | MCF-7 | ~4 | 16 | ~25 | ~90 | [1] |
| BTK | CRBN | Ramos | < 4 | < 17 | Impaired Activity | Not Reported | [1] |
| BTK | CRBN | Ramos | ≥ 4 | ≥ 17 | 1 - 40 | Not Reported | [1] |
| PI3K | VHL | MDA-MB-231 | Not Specified (Flexible PEG) | Not Specified | 42.23 - 227.4 | 71.3 - 88.6 | [4] |
| mTOR | VHL | MDA-MB-231 | Not Specified (Flexible PEG) | Not Specified | 45.4 | 74.9 | [4] |
Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is an approximation where 1 PEG unit is roughly equivalent to 3 atoms (C-C-O).
Visualizing the Mechanism and Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental approach to its quantification, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing degradation efficiency.
Caption: Logical relationship between linker length and PROTAC activity.
Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. Below are detailed protocols for common methods used to quantify protein degradation and assess ternary complex formation.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to semi-quantitatively determine the levels of a specific protein in a cell lysate.[5]
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of each PROTAC (with varying linker lengths) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.[5]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[5]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to determine if the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase in a cellular context.[6]
Materials:
-
Cultured cells co-expressing tagged versions of the target protein and E3 ligase (e.g., HA-tag, Flag-tag)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against one of the tags for immunoprecipitation (e.g., anti-Flag antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag) to capture the protein and its binding partners.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the immunoprecipitated protein and the co-immunoprecipitated protein (the other component of the ternary complex). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]
-
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. A systematic evaluation of different linker lengths is essential to identify the optimal geometry for ternary complex formation and subsequent target protein degradation. The experimental data and protocols provided in this guide offer a framework for researchers to rationally design and evaluate PROTACs with varying PEG linker lengths, ultimately accelerating the development of this promising therapeutic modality. By carefully considering the principles of linker design and employing robust experimental techniques, the full potential of targeted protein degradation can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Linker Landscape: A Comparative Guide to Alternatives for Fmoc-N-amido-PEG2-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker, the bridge between the target-binding and E3 ligase-recruiting moieties, plays a pivotal role. It is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] While Fmoc-N-amido-PEG2-alcohol is a commonly used building block for incorporating a short, hydrophilic polyethylene glycol (PEG) linker, the optimization of a PROTAC often necessitates exploring a wider chemical space. This guide provides an objective comparison of alternatives, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The Evolving Role of the PROTAC Linker
The linker is far more than a passive spacer. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The reliance on a single linker type can limit the optimization process, hence the need to explore a diverse range of chemical scaffolds.
Alternatives to this compound: A Comparative Analysis
Linkers in PROTACs can be broadly classified into two main categories: flexible and rigid.[3]
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] They are typically more hydrophobic than PEG linkers, which can enhance cell permeability.[4] However, this hydrophobicity can also lead to lower aqueous solubility and potential non-specific binding.[1][]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility of PROTACs.[] Statistics indicate that a significant portion of reported PROTACs utilize PEG linkers.[3] However, compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[]
Rigid Linkers: Constraining Conformational Freedom
To overcome the drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have increasingly turned to more rigid designs.[3]
-
Cyclic Structures (Piperazine and Piperidine): Incorporating saturated rings like piperazine and piperidine constrains the linker's conformation.[6] These structures can also enhance water solubility and metabolic stability.[] The inclusion of a basic nitrogen in a piperazine ring can offer a handle for modulating ionization and solubility.[]
-
Aromatic Systems and Alkynes: Phenyl rings and other aromatic systems introduce planarity and rigidity.[] Alkynes and the resulting triazoles (often formed via "click chemistry") provide conformational restriction due to their linear geometry.[6] These rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can lead to improved physicochemical and pharmacokinetic properties.[1][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data comparing the performance of different linker types.
Table 1: Impact of Linker Type and Length on Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Composition/Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 atoms | No degradation | - | Not Specified | [6] |
| TBK1 | VHL | Alkyl/Ether | 21 atoms | 3 | 96 | Not Specified | [6] |
| TBK1 | VHL | Alkyl/Ether | 29 atoms | 292 | 76 | Not Specified | [6] |
| Androgen Receptor (AR) | CRBN | Flexible (PEG-based) | - | Exhibited degradation | - | 22Rv1 | [6] |
| Androgen Receptor (AR) | CRBN | Rigid (disubstituted phenyl) | - | No activity | - | 22Rv1 | [6] |
| CRBN | VHL | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | - | HEK293T | [6] |
| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | HEK293T | [6] |
| BTK | CRBN | Covalent (Acrylamide) | Piperazine-containing | < 10 | ~90 | Mino | [8] |
| PI3Kα / mTOR | VHL | Alkyl | C8 alkyl chain | 227.4 / 45.4 | 71.3 / 74.9 | MDA-MB-231 | [9] |
Experimental Protocols
General Synthesis of a PROTAC with an Alkyl Linker
A common method for synthesizing PROTACs with alkyl linkers involves standard amide bond formation.
Materials:
-
Warhead (ligand for the protein of interest) with a suitable functional group (e.g., amine or carboxylic acid).
-
E3 ligase ligand with a complementary functional group.
-
Bifunctional alkyl linker (e.g., a di-acid or di-amine of desired length).
-
Coupling agents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
Procedure:
-
First Coupling: Dissolve the warhead (e.g., with a free amine) and a bifunctional alkyl linker with a terminal carboxylic acid and a protected carboxylic acid on the other end in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the intermediate by flash chromatography.
-
Deprotection: Remove the protecting group from the other end of the alkyl linker (e.g., acid-labile group).
-
Second Coupling: Dissolve the deprotected intermediate and the E3 ligase ligand (e.g., with a free amine) in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC by preparative HPLC.
Synthesis of a PROTAC with a Piperazine Linker
Piperazine can be incorporated to add rigidity and improve solubility.
Materials:
-
Warhead with a reactive group (e.g., an alkyl halide).
-
E3 ligase ligand with a carboxylic acid.
-
Boc-protected piperazine.
-
Coupling agents and base as above.
Procedure:
-
Alkylation: React the warhead (e.g., with a bromoalkyl group) with Boc-protected piperazine in the presence of a base like potassium carbonate in a solvent like acetonitrile.
-
Deprotection: Remove the Boc protecting group using an acid like TFA in DCM.
-
Amide Coupling: Couple the resulting secondary amine with the carboxylic acid of the E3 ligase ligand using standard coupling conditions (HATU, DIPEA in DMF).
-
Purify the final PROTAC by preparative HPLC.
PROTAC Synthesis via Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and modular approach.[6]
Materials:
-
Warhead functionalized with an alkyne.
-
E3 ligase ligand functionalized with an azide.
-
Copper(II) sulfate (CuSO4).
-
Sodium ascorbate.
-
Solvent (e.g., a mixture of t-BuOH and water).
Procedure:
-
Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand in the solvent mixture.
-
Add a solution of CuSO4.
-
Add a freshly prepared solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Purify the resulting triazole-linked PROTAC by preparative HPLC.
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Visualizing PROTAC Concepts and Workflows
Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.
Caption: A typical workflow for the development of PROTACs, from initial design and synthesis to in vivo efficacy studies.
Caption: Structural comparison of flexible (alkyl, PEG) and rigid (piperazine, aromatic) linkers used in PROTAC design.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Characterizing Fmoc-N-amido-PEG2-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers, such as Fmoc-N-amido-PEG2-alcohol, is critical in the development of complex drug conjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity, identity, and stability of these linkers directly impact the efficacy and safety of the final therapeutic product. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and the complementary nature of the data they provide.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of analytical methods, each providing unique insights into the molecule's structure, purity, and identity. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 1: Comparison of Analytical Methods for this compound Characterization
| Analytical Method | Information Provided | Strengths | Limitations | Typical Application |
| RP-HPLC | Purity, presence of impurities, retention time | High sensitivity, excellent for quantitative purity assessment, well-established methods.[] | Limited structural information, requires reference standards for impurity identification. | Routine quality control, purity analysis, and monitoring of synthesis and purification steps. |
| LC-MS | Molecular weight confirmation, impurity identification, fragmentation patterns | High specificity and sensitivity, provides molecular weight of parent compound and impurities.[] | Ionization efficiency can vary, complex spectra for polydisperse samples (less of an issue for discrete PEGs). | Identity confirmation, impurity profiling, and characterization of reaction byproducts. |
| ¹H NMR | Structural elucidation, confirmation of functional groups, quantitative analysis (qNMR) | Provides detailed structural information, absolute quantification without a reference standard of the analyte.[2][3] | Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures. | Definitive structure confirmation, determination of substitution, and quantitative purity assessment. |
| FTIR | Presence of functional groups, confirmation of PEG backbone | Fast, non-destructive, provides characteristic vibrational fingerprints of functional groups.[4] | Limited information on purity and complex structures, not suitable for quantification in this context. | Rapid identity check, confirmation of successful synthesis steps (e.g., presence of Fmoc and PEG moieties). |
Experimental Methodologies and Data
This section details the experimental protocols for each analytical technique and presents representative data for the characterization of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone for assessing the purity of this compound. The Fmoc group provides a strong chromophore, allowing for sensitive UV detection.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
Data Presentation:
The purity of this compound is typically determined by the area percentage of the main peak in the chromatogram. High-quality material should exhibit a purity of >95%.
Table 2: Representative RP-HPLC Data for this compound
| Parameter | Value |
| Retention Time | Dependent on specific method, but typically in the range of 10-20 minutes. |
| Purity (by Area %) | > 98% |
| Impurities | Minor peaks, each < 0.5% |
(Data is illustrative based on typical vendor specifications)
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight of the target compound and identifying impurities.
Experimental Protocol:
-
LC System: Utilizes an HPLC or UHPLC system with conditions similar to those for RP-HPLC analysis. A volatile mobile phase modifier, such as formic acid, is often preferred over TFA for better MS sensitivity.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is typically used, as the molecule can be readily protonated or form adducts with sodium or ammonium ions.
-
Scan Range: A scan range of m/z 100-1000 is generally sufficient.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify peaks, and the mass spectrum of each peak is examined to determine the molecular weight.
Data Presentation:
The primary output is a mass spectrum that should show a prominent peak corresponding to the expected molecular weight of this compound (C₁₉H₂₁NO₄, MW = 327.37 g/mol ). Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
Table 3: Expected LC-MS Results for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 328.15 |
| [M+Na]⁺ | 350.13 |
| [M+NH₄]⁺ | 345.18 |
(Values are theoretical and may vary slightly in experimental data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of each proton in the molecule.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful as the hydroxyl proton of the PEG moiety often appears as a distinct, non-exchangeable peak.[5]
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: A standard ¹H NMR experiment is performed.
-
Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of 5-10 mg/mL.
Data Presentation:
The ¹H NMR spectrum should show characteristic peaks for the Fmoc, PEG, and amido-alcohol portions of the molecule. The integration of these peaks can be used to confirm the structure and assess purity.
Table 4: Representative ¹H NMR Signal Assignments for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.77 | d | 2H | Ar-H (Fmoc) |
| ~7.59 | d | 2H | Ar-H (Fmoc) |
| ~7.40 | t | 2H | Ar-H (Fmoc) |
| ~7.31 | t | 2H | Ar-H (Fmoc) |
| ~5.30 | br s | 1H | N-H |
| ~4.40 | d | 2H | O-CH₂ -CH (Fmoc) |
| ~4.22 | t | 1H | O-CH₂-CH (Fmoc) |
| ~3.70 | t | 2H | CH₂ -OH |
| ~3.60 | m | 4H | O-CH₂ -CH₂ -O |
| ~3.45 | q | 2H | NH-CH₂ |
(Chemical shifts are approximate and can vary based on solvent and concentration)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in this compound.
Experimental Protocol:
-
Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is convenient for solid or liquid samples.
-
Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation:
The FTIR spectrum will display characteristic peaks that serve as a fingerprint for the molecule.
Table 5: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | O-H stretch | Alcohol |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic (Fmoc) |
| ~2870 | C-H stretch | Aliphatic (PEG) |
| ~1690 | C=O stretch | Carbonyl (Fmoc urethane and amide) |
| ~1530 | N-H bend | Amide II |
| ~1100 | C-O-C stretch | Ether (PEG backbone) |
(Wavenumbers are approximate)
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for characterizing this compound and the relationship between the different analytical techniques.
Comparison with Alternatives
While this compound is a discrete and well-defined linker, alternatives exist, including polydisperse PEG linkers and other protecting groups like Boc (tert-Butyloxycarbonyl).
-
Discrete vs. Polydisperse PEGs: this compound is a discrete (monodisperse) PEG, meaning it has a defined molecular weight. This simplifies characterization significantly, as techniques like LC-MS will show sharp, single peaks. In contrast, polydisperse PEGs are mixtures of different chain lengths, resulting in broad peaks in HPLC and complex, difficult-to-interpret mass spectra. The analytical methods described here are much more straightforward for discrete PEGs.
-
Fmoc vs. Boc Protecting Group: The Fmoc group is advantageous due to its strong UV absorbance, which allows for sensitive detection by HPLC. The Boc group lacks a strong chromophore, making UV-based quantification less sensitive. Furthermore, the Fmoc group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group, which is beneficial in complex multi-step syntheses.
References
Navigating the Maze: A Comparative Guide to Validating Ternary Complex Formation with PEG-Linked PROTACs
For researchers, scientists, and drug development professionals, the formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is the pivotal event in targeted protein degradation. The choice of the linker connecting the two ends of a PROTAC molecule is a critical determinant of this process. This guide provides an objective comparison of Polyethylene Glycol (PEG)-linked PROTACs against alternatives, supported by experimental data, to aid in the rational design and validation of these powerful therapeutic agents.
The linker in a PROTAC is far more than a simple spacer; its composition, length, and flexibility profoundly influence the stability and kinetics of the ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation.[1] PEG linkers, known for their hydrophilicity and flexibility, are a popular choice in PROTAC design, often improving solubility and permeability.[2][] However, the optimal linker strategy is target-dependent, necessitating a careful evaluation of alternatives such as more rigid or simple alkyl chains.[4] This guide delves into the experimental validation of ternary complex formation, offering a comparative analysis of PROTACs with different linker types.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its ability to form a stable ternary complex and induce the degradation of the target protein. Key parameters for comparison include the dissociation constant (Kd) for ternary complex formation, the cooperativity (α) of binding, and the cellular degradation potency (DC50). The following tables summarize experimental data comparing PEG-linked PROTACs with other linker types.
| Table 1: Comparison of Ternary Complex Formation and Degradation Potency | ||||
| PROTAC System (Target-E3 Ligase) | Linker Type | Ternary Complex Kd (nM) | Cooperativity (α) | Cellular DC50 (nM) |
| BRD4-VHL | PEG | 5.4[5] | High[5] | Subnanomolar[4] |
| Alkyl | - | - | Picomolar[4] | |
| Rigid (Disubstituted Phenyl) | - | - | No degradation[4] | |
| BTK-CRBN | PEG (≥ 4 units) | - | Lacked positive cooperativity[4] | 1-40[4] |
| AR-VHL | PEG | - | - | Exhibited degradation (3 µM)[4] |
| Rigid (Disubstituted Phenyl) | - | - | No activity[4] |
Note: A direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. Data is compiled from multiple sources to illustrate general trends.
Experimental Validation of Ternary Complex Formation
A variety of biophysical and cellular assays are employed to validate and quantify the formation of the PROTAC-induced ternary complex. Each technique offers unique insights into the binding kinetics, thermodynamics, and cellular activity.
Biophysical Assays
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (kon and koff rates) and affinity (Kd) for both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[5][6] A common experimental setup involves immobilizing the E3 ligase on the sensor chip and flowing a mixture of the PROTAC and the target protein over the surface.[6]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[7] This technique is considered the gold standard for determining the cooperativity of ternary complex formation.[7]
Cellular Assays
NanoBRET™ Ternary Complex Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor protein-protein interactions in living cells. The target protein is typically fused to a NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent acceptor (e.g., HaloTag®). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal. This assay provides a quantitative measure of intracellular ternary complex formation and can be used to determine the EC50 value for this process.[8][9]
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Validation
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged).
-
Analyte Preparation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Also, prepare solutions of the PROTAC alone for binary interaction analysis.
-
Injection: Inject the analyte solutions over the immobilized E3 ligase surface. Use a single-cycle or multi-cycle kinetics format.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both binary and ternary interactions.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary).[6]
Isothermal Titration Calorimetry (ITC) Protocol for Cooperativity Measurement
-
Sample Preparation: Dialyze the purified target protein, E3 ligase, and PROTAC into the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.
-
Titrate the PROTAC into the target protein solution to determine the other binary binding affinity.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the cell containing the pre-formed binary complex.
-
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for each interaction.
-
Cooperativity Calculation: The cooperativity factor (α) can be determined from the relationship between the binary and ternary binding affinities.[7]
NanoBRET™ Ternary Complex Assay Protocol
-
Cell Preparation: Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
HaloTag® Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET™ substrate (e.g., furimazine) to the cells.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.[8][9]
Visualizing the Pathways and Workflows
To better understand the complex processes involved in PROTAC action and its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for SPR-based ternary complex analysis.
Caption: Logical relationships of linker properties.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
A Researcher's Guide to Confirming Protein Degradation by PROTACs: A Comparative Analysis of Key Biological Assays
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, confirming the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step. This guide provides an objective comparison of key biological assays used to validate PROTAC-mediated protein degradation, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). This "event-driven" pharmacology offers distinct advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance. However, rigorously demonstrating that a PROTAC leads to the selective degradation of its intended target requires a multi-faceted approach employing a suite of complementary biological assays.
This guide will delve into the most widely used techniques, presenting their underlying principles, comparative advantages and disadvantages, and detailed experimental protocols. We will explore methods for quantifying protein degradation, confirming the mechanism of action through ubiquitination and ternary complex formation, and assessing target engagement and selectivity.
Quantifying Protein Degradation: Measuring the Disappearance of the Target
The most direct evidence of PROTAC activity is the reduction in the levels of the target protein. Several assays can be employed to quantify this degradation, with Western Blotting being the most traditional and widely accepted method.
Western Blotting
Western Blotting is a cornerstone technique for assessing changes in protein levels. It allows for the semi-quantitative or quantitative measurement of a specific protein in a complex mixture, such as a cell lysate. By comparing the protein levels in cells treated with a PROTAC to vehicle-treated controls, researchers can determine the extent of degradation. Key parameters derived from this analysis are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | RS4;11 (Human Leukemia) | ~1 | >95 | [1] |
| dBET1 | THP-1 (Human Leukemia) | ~30 | >90 | [2] |
| MZ1 | HeLa (Human Cervical Cancer) | ~10 | >90 | [3] |
Note: DC50 and Dmax values are approximate and can vary depending on experimental conditions such as cell line, treatment time, and specific protocol.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat cells with the PROTAC dilutions or vehicle for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][2]
Live-Cell Imaging and Reporter Assays
For a more dynamic and real-time analysis of protein degradation, live-cell imaging and reporter assays offer significant advantages. These methods often involve tagging the protein of interest with a fluorescent protein (e.g., GFP) or a luciferase reporter (e.g., NanoLuc®). The decrease in fluorescence or luminescence signal over time directly correlates with protein degradation.
1. Cell Line Generation:
-
Generate a stable cell line expressing the protein of interest fused to a fluorescent or luminescent tag. CRISPR/Cas9-mediated endogenous tagging is often preferred to avoid overexpression artifacts.[3]
2. Cell Seeding and Treatment:
-
Seed the engineered cells in a multi-well imaging plate.
-
Treat the cells with a range of PROTAC concentrations and a vehicle control.
3. Time-Lapse Microscopy/Luminescence Reading:
-
For fluorescently tagged proteins, acquire images at regular intervals using a high-content imaging system or a fluorescence microscope equipped with a live-cell incubation chamber.[4]
-
For luminescently tagged proteins, add the substrate and measure the luminescence signal at different time points using a plate reader.[4]
4. Data Analysis:
-
Quantify the mean fluorescence or luminescence intensity per cell or well at each time point.
-
Normalize the signal to the initial time point (time zero).
-
Plot the normalized signal against time to generate degradation kinetics curves.
-
From these curves, DC50 and Dmax values, as well as degradation rates, can be calculated.[4]
Confirming the Mechanism of Action: Ubiquitination and Ternary Complex Formation
A key aspect of validating PROTAC activity is to demonstrate that the observed protein degradation is indeed mediated by the ubiquitin-proteasome system. This involves showing that the target protein is ubiquitinated and that the PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in the presence of the necessary components of the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and ATP).
1. Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or Cereblon complex), ubiquitin, ATP, and the purified protein of interest.[5]
-
Add the PROTAC at the desired concentration or a vehicle control.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.
3. Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the protein of interest to detect the appearance of higher molecular weight bands corresponding to ubiquitinated forms of the protein. An antibody against ubiquitin can also be used to confirm ubiquitination.[5]
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to demonstrate the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) within cells. This is achieved by immunoprecipitating one component of the complex (e.g., the E3 ligase) and then detecting the presence of the other component (the POI) by Western blot.
1. Cell Treatment:
-
Treat cells with the PROTAC or a vehicle control. It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target and stabilize the ternary complex.[6]
2. Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
3. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
4. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
5. Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against both the protein of interest and the E3 ligase to confirm their co-precipitation.[6]
Assessing Target Engagement and Selectivity
Beyond confirming degradation, it is crucial to demonstrate that the PROTAC directly engages its intended target and to assess its selectivity across the proteome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a valuable method for confirming target engagement in a cellular context. The principle is that the binding of a ligand (in this case, the PROTAC) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
1. Cell Treatment:
-
Treat cells with the PROTAC or a vehicle control for a short period (e.g., 1 hour).
2. Thermal Challenge:
-
Aliquot the cell suspension or lysate into different tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
3. Lysis and Separation:
-
For intact cells, lyse them after heating.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
4. Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein at each temperature by Western blot or other quantitative methods like mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[7][8]
Mass Spectrometry-Based Proteomics
To comprehensively assess the selectivity of a PROTAC, mass spectrometry-based proteomics is the gold standard. This unbiased approach allows for the quantification of thousands of proteins in a cell lysate, providing a global view of the proteins that are degraded upon PROTAC treatment.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
2. Sample Preparation:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
4. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins in the PROTAC-treated samples compared to the control.
-
Proteins that show a significant decrease in abundance are potential off-targets of the PROTAC.[9]
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Co-Immunoprecipitation Workflow.
Comparison of Key Assays
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of specific proteins after size separation. | Widely accepted, relatively inexpensive, provides information on protein size. | Semi-quantitative, lower throughput, requires specific antibodies.[10] |
| Live-Cell Imaging/Reporter Assays | Real-time monitoring of fluorescently or luminescently tagged proteins. | High-throughput, provides kinetic data, suitable for screening.[4][11] | Requires generation of engineered cell lines, potential for artifacts from protein tagging.[3] |
| In Vitro Ubiquitination Assay | Cell-free reconstitution of the ubiquitination cascade. | Directly demonstrates mechanism of action, allows for precise control of components.[5] | Does not reflect cellular context (e.g., permeability, off-targets). |
| Co-Immunoprecipitation | Antibody-based pull-down of protein complexes from cell lysates. | Confirms ternary complex formation in a cellular environment.[6] | Can be technically challenging, may miss transient interactions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirms target engagement in intact cells or lysates, label-free.[7][8] | Indirect measure of binding, can be lower throughput. |
| Mass Spectrometry Proteomics | Unbiased identification and quantification of thousands of proteins. | Provides a global view of selectivity, highly sensitive and quantitative.[9] | Requires specialized equipment and expertise, can be expensive. |
Conclusion
Confirming protein degradation by PROTACs requires a rigorous and multi-pronged experimental approach. While Western blotting remains a fundamental technique for quantifying degradation, it should be complemented with assays that elucidate the mechanism of action, such as in vitro ubiquitination and co-immunoprecipitation. Live-cell assays provide valuable kinetic information, while CETSA and mass spectrometry-based proteomics are essential for confirming target engagement and assessing selectivity. By employing a combination of these powerful techniques, researchers can confidently validate the efficacy and mechanism of their PROTAC molecules, paving the way for the development of novel and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sapient.bio [sapient.bio]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting Proteins for Degradation: Characterizing PROTAC Kinetics and Mode of Action Using Live-Cell Assays [worldwide.promega.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of PROTACs Synthesized with Fmoc-N-amido-PEG2-alcohol
For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis-Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides a comparative analysis of the mass spectrometry (MS) performance of PROTACs synthesized with the hydrophilic Fmoc-N-amido-PEG2-alcohol linker against common alternatives, supported by experimental considerations and methodologies.
PROTACs represent a revolutionary therapeutic modality that hijacks the body's own cellular machinery to degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is not merely a spacer; its composition and length are crucial for the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] Mass spectrometry is an indispensable tool for the characterization and quantification of these complex molecules throughout the drug discovery and development process.[4]
This guide focuses on PROTACs synthesized using the this compound linker, a popular choice due to the advantageous properties conferred by its polyethylene glycol (PEG) chain. We will objectively compare its expected mass spectrometry performance with that of PROTACs synthesized with two common alternative linker types: alkyl linkers and rigid linkers.
The Central Role of the Linker in PROTAC Analysis
The linker's influence extends beyond the biological activity of the PROTAC to its analytical behavior. Properties such as solubility, flexibility, and polarity, which are dictated by the linker, can significantly impact the efficiency and quality of mass spectrometry analysis. An ideal linker not only facilitates the formation of a stable and productive ternary complex for protein degradation but also imparts favorable analytical characteristics to the PROTAC molecule.[3]
Comparative Analysis of Linker Performance in Mass Spectrometry
The choice of linker can have a profound impact on various aspects of mass spectrometry analysis, from sample preparation to data interpretation. The following table summarizes the expected performance of PROTACs synthesized with this compound (a PEG-based linker) compared to those with alkyl and rigid linkers.
| Feature | This compound (PEG-based) Linker | Alkyl Linker | Rigid Linker |
| Solubility | Excellent hydrophilicity, improving aqueous solubility.[2] This can lead to more consistent and reproducible sample preparation for LC-MS analysis. | Generally hydrophobic, which may lead to lower aqueous solubility and potential challenges with sample preparation and delivery.[2] | Solubility can vary greatly depending on the specific rigid structure, but can be designed to improve this property.[5] |
| Ionization Efficiency | The polar nature of the PEG chain can enhance ionization efficiency in electrospray ionization (ESI), potentially leading to higher signal intensity. | Lower polarity may result in reduced ionization efficiency compared to PEG linkers, potentially leading to lower sensitivity. | Ionization efficiency is dependent on the specific chemical moieties within the rigid structure. |
| Fragmentation Pattern | Predictable fragmentation of the PEG chain through cleavage of C-O bonds can aid in structural elucidation. However, extensive fragmentation of the linker may sometimes compete with the fragmentation of the core structure. | Fragmentation is typically dominated by cleavage of the alkyl chain, which can be useful for structural confirmation. | Fragmentation patterns can be more complex and may require higher collision energies to induce fragmentation of the rigid core. |
| Metabolic Stability | May have reduced metabolic stability in vivo due to susceptibility to oxidative metabolism, which can be monitored by MS.[6] | Generally more metabolically stable than PEG linkers.[6] | Metabolic stability is highly dependent on the specific rigid scaffold. |
| Chromatographic Behavior | The hydrophilicity of the PEG linker can lead to earlier elution times in reversed-phase liquid chromatography (RPLC). | The hydrophobicity of the alkyl chain typically results in longer retention times in RPLC. | Retention behavior will be dictated by the overall polarity of the rigid structure. |
Experimental Protocols for Mass Spectrometry Analysis
To ensure accurate and reproducible analysis of PROTACs, a well-defined experimental workflow is crucial. Below is a detailed protocol for the LC-MS/MS analysis of a PROTAC synthesized with an this compound linker.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve.
-
Matrix Sample Preparation: For analysis in biological matrices (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the plasma sample spiked with the PROTAC. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for characterization.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Cone Gas Flow: 50-100 L/hr.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions: Select precursor ions (e.g., [M+H]+, [M+Na]+) and optimize collision energies for characteristic product ions.
-
Visualizing the Workflow and Logic
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Fmoc-N-amido-PEG2-alcohol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of PEGylated compounds, confirming the precise chemical structure is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of Fmoc-N-amido-PEG2-alcohol, a bifunctional linker widely used in bioconjugation and drug delivery.
This guide presents predicted ¹H and ¹³C NMR data for this compound, a detailed experimental protocol for its NMR analysis, and a comparative overview of alternative techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR can be used to confirm the presence of key functional groups and the connectivity of atoms within the this compound molecule.
Predicted NMR Data
Based on established chemical shift values for the Fmoc protecting group, the N-amido linkage, the polyethylene glycol (PEG) linker, and the terminal alcohol, the following ¹H and ¹³C NMR data are predicted for this compound.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.77 | d | 2H | Fmoc (aromatic) |
| 7.60 | d | 2H | Fmoc (aromatic) |
| 7.40 | t | 2H | Fmoc (aromatic) |
| 7.31 | t | 2H | Fmoc (aromatic) |
| 5.3-5.5 | br s | 1H | NH (amide) |
| 4.45 | d | 2H | Fmoc (CH₂) |
| 4.23 | t | 1H | Fmoc (CH) |
| 3.75 | t | 2H | O-CH₂ (alcohol) |
| 3.65-3.70 | m | 4H | PEG (O-CH₂-CH₂-O) |
| 3.55 | t | 2H | N-CH₂ |
| 2.5-3.0 | br s | 1H | OH (alcohol) |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | C=O (carbamate) |
| 143.8 | Fmoc (aromatic quaternary) |
| 141.3 | Fmoc (aromatic quaternary) |
| 127.7 | Fmoc (aromatic CH) |
| 127.1 | Fmoc (aromatic CH) |
| 125.1 | Fmoc (aromatic CH) |
| 120.0 | Fmoc (aromatic CH) |
| 70.5 | PEG (O-CH₂) |
| 70.2 | PEG (O-CH₂) |
| 67.0 | Fmoc (CH₂) |
| 61.8 | O-CH₂ (alcohol) |
| 47.3 | Fmoc (CH) |
| 40.5 | N-CH₂ |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) at 0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient.
-
Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (typically 2-5 seconds for small molecules).
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of 10-12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A spectral width of 200-220 ppm is typical.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a primary tool for structural confirmation, other techniques provide complementary information and are often used in conjunction with NMR.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed structural information, including atom connectivity and stereochemistry. | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Purity of the compound and retention time. Can be used for quantification. |
| Sample Requirement | 5-10 mg | Micrograms to nanograms | Micrograms |
| Analysis Time | Minutes to hours | Minutes | Minutes |
| Destructive? | No | Yes | Yes (sample is typically not recovered) |
| Key Advantage | Unambiguous structure determination. | High sensitivity and accurate mass determination. | Excellent for assessing purity and for quantification. |
| Limitation | Lower sensitivity compared to MS. Complex spectra for large molecules. | Does not provide detailed connectivity information on its own. | Limited structural information. |
Experimental Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
By employing a combination of these analytical techniques, researchers can confidently confirm the structure and purity of this compound, ensuring the quality and reliability of their subsequent applications in drug development and bioconjugation.
Purity Assessment of Synthesized PROTACs: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step in preclinical development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for PROTAC purity assessment, supported by experimental data and detailed protocols.
The unique tripartite structure of PROTACs—comprising a target protein ligand, an E3 ligase ligand, and a linker—presents distinct analytical challenges. Impurities, such as unreacted starting materials, intermediates, or byproducts from side reactions, can interfere with biological assays and lead to inaccurate structure-activity relationship (SAR) data. Therefore, robust analytical methods are paramount for the accurate characterization and quality control of these complex molecules.
Comparative Analysis of Purity Assessment Methods
While HPLC is a cornerstone for purity analysis in small molecule drug discovery, a comprehensive evaluation of its performance against other methods is essential for selecting the optimal analytical strategy for PROTACs.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | UPLC-MS | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Quantification of purity and separation of impurities | Quantification, impurity identification, and mass confirmation | Molecular weight determination and structural elucidation | Structural confirmation and identification of impurities |
| Resolution | High | Very High | Not applicable for separation | Low for complex mixtures |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Excellent (pg-fg range) | Low (µg-mg range) |
| Quantitative Accuracy | Excellent | Very Good | Semi-quantitative without standards | Good with internal standards |
| Throughput | Moderate | High | High | Low |
| Information Provided | Purity percentage, retention time | Purity, retention time, mass-to-charge ratio | Molecular weight, fragmentation pattern | Chemical structure, connectivity |
| Cost | Moderate | High | High | Very High |
| Typical Application for PROTACs | Routine purity checks, quality control, purification monitoring | Purity determination with impurity identification, metabolic stability | Confirmation of final product mass, structural analysis of impurities | Definitive structural confirmation of final product and isolated impurities |
In-Depth Look at HPLC for PROTAC Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic method for assessing the purity of synthesized PROTACs. Its robustness, reproducibility, and quantitative accuracy make it an indispensable tool in the drug discovery workflow.
Common Impurities in PROTAC Synthesis Detected by HPLC:
-
Unreacted Starting Materials: Residual target protein ligands, E3 ligase ligands, or linker precursors.
-
Incomplete Coupling Products: PROTAC precursors where only one of the ligands is attached to the linker.
-
Byproducts from Side Reactions: For example, nucleophilic acyl substitution competing with the desired aromatic substitution can lead to byproducts that may co-elute with the final PROTAC[1].
-
Degradation Products: PROTACs can be susceptible to hydrolysis or oxidation, leading to the formation of degradation products.
Experimental Protocol: Purity Assessment of a Synthesized PROTAC by RP-HPLC
This protocol provides a general framework for the purity analysis of a novel PROTAC using RP-HPLC with UV detection. Method optimization will be required based on the specific physicochemical properties of the PROTAC.
1. Materials and Reagents:
-
Synthesized PROTAC sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO, DMF) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength for the PROTAC) |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the PROTAC using the area percent method:
-
Purity (%) = (Area of PROTAC peak / Total area of all peaks) x 100
-
Visualizing the PROTAC Workflow and Mechanism
PROTAC Synthesis and Purity Assessment Workflow
Caption: Workflow for PROTAC synthesis and subsequent purity assessment using HPLC.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: Simplified signaling pathway of PROTAC-induced protein degradation.
Conclusion
The purity of synthesized PROTACs is a critical determinant of their biological activity and the reliability of subsequent studies. While various analytical techniques offer valuable information, RP-HPLC remains the gold standard for routine purity assessment due to its high resolution, quantitative accuracy, and robustness. For a more comprehensive characterization, especially during lead optimization, coupling HPLC with mass spectrometry (UPLC-MS) provides invaluable data on impurity identity and mass confirmation. Ultimately, a multi-faceted analytical approach, tailored to the specific stage of drug discovery, is essential for the successful development of novel PROTAC therapeutics.
References
The Crucial Connecting Element: An In-Vitro and In-Vivo Comparison of PROTAC Linkers
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. These heterobifunctional molecules, designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data from in-vitro and in-vivo studies, to inform rational PROTAC design.
The choice of linker—be it a flexible polyethylene glycol (PEG) chain, a hydrophobic alkyl chain, or a more rigid structure—profoundly influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] This, in turn, dictates the efficiency of protein degradation. Furthermore, the linker's physicochemical properties have a significant impact on a PROTAC's cell permeability and in-vivo stability.[3]
Mechanism of Action: The Linker at the Heart of the Ternary Complex
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. The linker plays a pivotal role in orienting these two proteins to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for degradation by the proteasome.
Comparative Analysis of PROTAC Linkers: In-Vitro and In-Vivo Data
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary to identify the most potent degrader.[4] Below are case studies summarizing quantitative data from studies that have systematically varied linker length and composition.
Case Study 1: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. Studies have shown that both linker length and composition are critical for efficient BRD4 degradation.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | 2-PEG | >5000 | <20 | H661 | [5] |
| PROTAC B | 3-PEG | 500 | ~70 | H661 | [5] |
| PROTAC C | 4-PEG | <500 | >80 | H661 | [5] |
| DP1 | PEG-based | 10840 | 98 | SU-DHL-4 | [6][7] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Case Study 2: BTK Degradation
Bruton's tyrosine kinase (BTK) is another important target, particularly in B-cell malignancies. Linker optimization has been shown to be crucial for improving the pharmacokinetic properties of BTK-targeting PROTACs.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | In-Vivo Efficacy | Reference |
| MT802 | PEG-based | ~10 | >90 | NAMALWA | Not suitable for in-vivo | [8] |
| SJF620 | Modified CRBN ligand & linker | Potent | >90 | NAMALWA | Superior PK profile in mice | [8] |
| RC-3 | Reversible covalent with optimized linker | <10 | >85 | MOLM-14 | Enhanced selectivity | [9] |
Case Study 3: Androgen Receptor (AR) Degradation
Targeting the androgen receptor (AR) is a key strategy in prostate cancer. The rigidity and composition of the linker have been shown to significantly impact the metabolic stability and in-vivo efficacy of AR-targeting PROTACs.
| PROTAC | Linker Type | DC50 (nM) | In-Vivo Tumor Growth Inhibition | Animal Model | Reference |
| ARV-110 | Rigid piperidine/piperazine | <1 | Significant | Xenograft | [10] |
| ARCC-4 | Not specified | low-nanomolar | Outperforms enzalutamide | Cellular models | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC linkers.
In-Vitro Protein Degradation Assay (Western Blotting)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, LNCaP, or relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC50 and Dmax values are calculated from the dose-response curves.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells.
Protocol:
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line (e.g., HEK293T).
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTACs at various concentrations to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]
In-Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a PROTAC in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., LNCaP or VCaP for AR-dependent prostate cancer) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle control group receives the vehicle solution.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting to confirm target protein degradation). The primary efficacy endpoint is tumor growth inhibition. Body weight should also be monitored as a measure of toxicity.
Experimental Workflow for Linker Comparison
A systematic approach is essential for the effective comparison of different PROTAC linkers. The following workflow outlines the key stages from initial in-vitro screening to in-vivo validation.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing in-vitro degradation efficacy and in-vivo pharmacokinetic properties. While flexible linkers like PEG and alkyl chains are synthetically accessible and can be systematically varied, rigid linkers may offer advantages in terms of metabolic stability and pre-organizing the PROTAC for optimal ternary complex formation. A systematic and multi-parametric evaluation, encompassing biochemical, cellular, and in-vivo assays, is paramount for the rational design and optimization of PROTAC linkers to develop novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Fmoc-N-amido-PEG2-alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Fmoc-N-amido-PEG2-alcohol, a PEG-based PROTAC linker, is of paramount importance.[1][2] Adherence to stringent safety protocols is crucial for minimizing exposure risks and ensuring the integrity of experimental outcomes. While a comprehensive Safety Data Sheet (SDS) with detailed hazard identification for this specific compound is not consistently available, a risk assessment based on its constituent parts—the Fmoc protecting group and a PEG linker—necessitates careful handling.[3] Similar Fmoc-protected amino acids are often not classified as hazardous substances; however, it is best practice to handle all laboratory chemicals with a thorough safety approach.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for chemical powders.[4][6][7]
| Body Part | PPE Item | Specification | Purpose |
| Eyes | Safety Glasses | ANSI Z87.1 compliant, with side shields.[4] | Protects against airborne particles and splashes.[4] |
| Face Shield | To be worn over safety glasses. | Recommended when there is a significant risk of splashing.[4] | |
| Hands | Disposable Nitrile Gloves | Standard laboratory grade, powder-free.[4][8] | Provides initial protection against skin contact.[4] It's advisable to inspect gloves before use. |
| Body | Laboratory Coat | Long-sleeved. | Protects skin and personal clothing from contamination.[4][5] |
| Feet | Closed-toe Shoes | Constructed of a non-porous material. | Protects feet from spills and falling objects.[4] |
| Respiratory | Dust Mask | N95 (US) or P1 (EN 143) type. | Recommended when weighing or transferring the powder to minimize inhalation of dust particles.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Receiving and Storage: Upon receiving this compound, inspect the container for any signs of damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, with a recommended storage temperature of -20°C.[1]
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[9] Avoid contact with skin and eyes.[9] Use non-sparking tools to prevent electrostatic discharge.[5]
First-Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Keep the chemical in suitable, closed containers for disposal.[9]
Disposal Method:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.[5]
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9]
-
Do not discharge the chemical into drains or sewer systems.[9]
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. westlab.com [westlab.com]
- 8. benchchem.com [benchchem.com]
- 9. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
